Cyclacidin
Description
Properties
CAS No. |
749-18-8 |
|---|---|
Molecular Formula |
C22H16O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5,7,10-trihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O7/c1-3-9-4-5-10-11(15(9)22(28)29-2)8-12-16(19(10)25)21(27)18-14(24)7-6-13(23)17(18)20(12)26/h4-8,23-25H,3H2,1-2H3 |
InChI Key |
DIAOGWYBBJCPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Cyclacidin?
Cyclacidin: A Novel Agent with an Undefined Mechanism of Action
Initial comprehensive searches for "this compound" have not yielded any publicly available scientific literature, clinical trial data, or patents detailing its mechanism of action. This suggests that this compound may be a novel investigational compound, a proprietary agent not yet disclosed in public forums, or potentially a misnomer for another therapeutic.
Due to the absence of accessible data, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. Further research and disclosure from the developing entity are required to elucidate the pharmacological properties of this compound.
Researchers, scientists, and drug development professionals are encouraged to monitor scientific publications and patent databases for the future disclosure of information related to this compound.
Unveiling Cyclacidin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of Cyclacidin, a bioactive compound produced by the soil bacterium Streptomyces capoamus. This document is intended for researchers, scientists, and drug development professionals interested in natural product antibiotics and anticancer agents.
Discovery and Origin
This compound was first reported in 1968 by Gonçalves de Lima and colleagues. The producing organism, Streptomyces capoamus, is a species of actinomycete that was isolated from a soil sample collected in Iceland. This discovery was part of a broader effort to identify novel antibiotic-producing microorganisms from diverse environmental niches. S. capoamus is also known to produce a complex of related compounds, including ciclamycin, which has been identified as an anthracycline with antitumor properties. It is understood that this compound is a component of this complex.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces capoamus. While the specific details of the original fermentation have not been fully elucidated, subsequent studies on the production of the related compound ciclamycin provide a reliable protocol.
Experimental Protocol: Fermentation of Streptomyces capoamus
2.1.1 Inoculum Preparation: A seed culture of S. capoamus is prepared by inoculating a 500 mL shake flask containing 50 mL of a sterile medium composed of 4 g/L glucose, 10 g/L malt extract, and 4 g/L yeast extract (pH 7.0). The culture is incubated for 48 hours at 30°C on a rotary shaker.
2.1.2 Production Medium: The production of this compound is carried out in a larger fermentation vessel. A suitable medium composition is detailed in the table below.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soymilk | 20.0 - 40.0 |
| NaH₂PO₄ | 1.0 |
| NaCl | 5.0 |
| CaCO₃ | 1.0 |
2.1.3 Fermentation Conditions: The production culture is inoculated with the seed culture and maintained at 30°C. The fermentation process is monitored, and the production of this compound is often indicated by a change in the color of the fermentation broth.
Below is a graphical representation of the fermentation workflow.
Isolation and Purification
Details of the original isolation and purification protocol for this compound are not extensively documented in recent literature. However, based on the nature of related actinomycete-derived antibiotics, a general workflow can be proposed.
Proposed Experimental Protocol: Isolation and Purification
3.1.1 Extraction: Following fermentation, the broth is typically subjected to solvent extraction to separate the bioactive compounds from the aqueous medium and mycelia.
3.1.2 Purification: The crude extract is then purified using chromatographic techniques. This multi-step process is essential to isolate this compound from other related compounds in the ciclamycin complex.
The proposed workflow for isolation and purification is illustrated below.
Cyclacidin from Streptomyces capoamus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Streptomyces capoamus as a source of the cyclic peptide antibiotics, Cyclacidin A and this compound B. This document outlines the core methodologies for the cultivation of S. capoamus, and the extraction, purification, and quantification of Cyclacidins, alongside a discussion of the likely biosynthetic pathways and regulatory mechanisms governing their production.
Introduction to Streptomyces capoamus and this compound
Streptomyces capoamus is a soil-dwelling bacterium known for its production of various secondary metabolites, including the anthracycline ciclamycin and the cyclic peptide antibiotics, this compound A and this compound B[1]. As with many natural products derived from Streptomyces, Cyclacidins are of interest to the scientific community for their potential therapeutic applications. This guide serves as a technical resource for researchers aiming to explore the potential of these compounds.
Fermentation of Streptomyces capoamus for this compound Production
Data Presentation: Fermentation Parameters
Table 1: Recommended Media Composition for Streptomyces capoamus Cultivation
| Component | Concentration (g/L) | Role |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 1.0 | Nitrogen & Growth Factor Source |
| Meat Extract | 4.0 | Nitrogen & Growth Factor Source |
| Peptone | 4.0 | Nitrogen Source |
| NaCl | 2.0 | Osmotic Balance |
Table 2: Optimal Fermentation Conditions for Antibiotic Production
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 7.5 |
| Incubation Period | 72 hours |
Experimental Protocols
Cultivation of Streptomyces capoamus
This protocol is adapted from established methods for antibiotic production by S. capoamus.
Materials:
-
Streptomyces capoamus strain (e.g., ATCC 19006)
-
Seed culture medium (e.g., ISP Medium 2)
-
Production medium (see Table 1)
-
Shaker incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of S. capoamus spores or mycelia from a stock culture into a flask containing a suitable seed culture medium. Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until dense growth is observed.
-
Production Culture: Inoculate the production medium (from Table 1) with the seed culture at a 5-10% (v/v) ratio.
-
Incubation: Incubate the production culture at 30°C with vigorous agitation for 72 hours. Monitor cell growth by measuring the optical density at 600 nm (OD600) periodically.
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant. The Cyclacidins are expected to be present in both the mycelia and the supernatant.
Extraction and Purification of this compound
This protocol is a generalized procedure for the extraction and purification of cyclic peptides from Streptomyces fermentation broth.
Materials:
-
Harvested fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Solvent Extraction: Extract the supernatant and the homogenized mycelia with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.
-
Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the major fractions.
-
Preparative HPLC: Further purify the fractions containing this compound using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile with 0.1% trifluoroacetic acid).
-
Quantification of this compound
This protocol outlines a general method for the quantification of this compound using analytical HPLC.
Materials:
-
Purified this compound fractions
-
Analytical HPLC system with a C18 column and a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the purified this compound fractions in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) using a UV detector.
-
-
Quantification: Quantify the this compound A and B peaks by comparing their peak areas to a standard curve generated with known concentrations of a purified standard, if available. If a standard is not available, relative quantification can be performed.
Biosynthesis and Regulation
Putative Biosynthetic Pathway
While the specific gene cluster for this compound biosynthesis in S. capoamus has not been characterized, it is highly probable that it is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) or a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway, which is common for the production of cyclic peptides in Streptomyces.
References
Biological Activity of Cyclacidin Against Gram-Positive Bacteria: A Technical Overview and Illustrative Guide Using Daptomycin
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide: Cyclacidin (CAS 749-18-8)
Notice: Due to the limited availability of public, in-depth scientific literature regarding Cyclacidin (CAS 749-18-8), this guide provides a summary of the currently accessible information. Detailed experimental protocols, extensive quantitative data, and comprehensive signaling pathway descriptions are not available in the public domain.
Introduction
This compound is a naturally occurring compound produced by the bacterium Streptomyces capoamus.[1] First identified in the late 1960s, it has been noted for its potential biological activities, specifically its antibacterial and antitumor properties. This document aims to consolidate the available technical information on this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 749-18-8 | Internal |
| Molecular Formula | C₂₂H₁₆O₇ | Internal |
| Molecular Weight | 392.36 g/mol | Internal |
| Producing Organism | Streptomyces capoamus strain 4670-IA 37 | [1] |
Biological Activity
This compound has demonstrated activity in two primary areas: antibacterial and antitumor applications.
Antibacterial Activity
Antitumor Activity
The compound has shown an inhibitory effect on Sarcoma 180, a murine tumor cell line.[1] This suggests a potential for this compound as a lead compound in oncology research. Quantitative metrics of its antitumor efficacy, including IC₅₀ values or in vivo tumor growth inhibition data, are not detailed in the accessible scientific literature.
Mechanism of Action & Signaling Pathways
The precise molecular mechanisms of action for this compound's antibacterial and antitumor activities have not been elucidated in publicly available research. Consequently, no signaling pathways or molecular targets have been identified. This represents a significant knowledge gap and an area for future research.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, purification, or biological evaluation of this compound are not described in the available literature. The original research from the 1960s likely contains these methodologies but is not accessible through public databases.
Logical Relationships and Workflows
Given the lack of detailed experimental and mechanistic data, a conceptual workflow for future investigation of this compound can be proposed.
Caption: Proposed workflow for future this compound research.
Conclusion and Future Directions
This compound is a natural product with documented, albeit not extensively characterized, antibacterial and antitumor properties. The lack of detailed, publicly available data presents a significant barrier to its further development. Future research should prioritize the re-isolation or synthesis of this compound to enable comprehensive biological and mechanistic studies. Elucidating its mechanism of action will be critical in determining its potential as a therapeutic agent. The scientific community would benefit greatly from the publication of modern, in-depth studies on this compound.
References
The Architecture of Angucyclinone Biosynthesis: A Technical Guide to the Cyclacidin Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents. Among these are the angucyclinones, a large family of aromatic polyketides characterized by a distinctive tetracyclic benz[a]anthracene framework. This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyclacidin (methyl 2-ethyl-5,7,10-trihydroxy-6,11-dioxotetracene-1-carboxylate), a representative angucyclinone. While a dedicated study on the biosynthesis of this compound is not yet available in the scientific literature, this document outlines a plausible pathway based on the well-characterized biosynthesis of structurally related angucyclinones such as jadomycin, landomycin, and urdamycin. This guide is intended to serve as a comprehensive resource, detailing the enzymatic machinery, proposed biosynthetic steps, and the experimental methodologies employed to elucidate such complex pathways.
The Biosynthetic Machinery: A Type II Polyketide Synthase
The biosynthesis of the angucyclinone core is orchestrated by a type II polyketide synthase (PKS) system. Unlike the large, modular type I PKSs, type II systems are comprised of a complex of discrete, monofunctional enzymes that are used iteratively. The core set of enzymes, often referred to as the minimal PKS, is responsible for the assembly of the polyketide backbone.
Core Components of the Angucyclinone Type II PKS:
| Enzyme/Protein Complex | Function |
| Ketosynthase (KSα) | Catalyzes the iterative Claisen condensation of acetyl-CoA with malonyl-CoA extender units to elongate the polyketide chain. |
| Chain Length Factor (KSβ/CLF) | Works in conjunction with KSα to determine the precise length of the polyketide chain, typically a decaketide for angucyclinones. |
| Acyl Carrier Protein (ACP) | A small, acidic protein that carries the growing polyketide chain via a phosphopantetheinyl arm, presenting it to the various catalytic sites of the PKS. |
Following the assembly of the linear polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, oxygenases, reductases, and methyltransferases, modify the initial backbone to generate the final, complex structure of this compound.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound can be dissected into two main stages: the formation of the polyketide backbone and subsequent tailoring reactions. This pathway is constructed by analogy to the known biosynthetic routes of jadomycin B in Streptomyces venezuelae, landomycin A in Streptomyces cyanogenus, and urdamycin A in Streptomyces fradiae.
Stage 1: Polyketide Backbone Formation
The biosynthesis is initiated with the loading of a starter unit, likely propionyl-CoA, onto the acyl carrier protein (ACP). This is followed by nine successive decarboxylative condensations with malonyl-CoA as the extender unit, catalyzed by the KSα-KSβ/CLF complex. This iterative process results in a 20-carbon linear decaketide intermediate tethered to the ACP.
Stage 2: Tailoring Reactions
A cascade of enzymatic modifications transforms the linear polyketide into the final this compound molecule.
-
First Ring Cyclization and Aromatization: A cyclase (CYC) catalyzes the initial aldol condensation to form the first ring, which is then aromatized by an aromatase (ARO).
-
Second and Third Ring Cyclizations: Subsequent cyclizations, also catalyzed by cyclases, lead to the formation of the characteristic angular tetracyclic benz[a]anthracene core.
-
Oxidative Modifications: A series of oxygenases, likely flavin-dependent monooxygenases and/or cytochrome P450 enzymes, introduce hydroxyl groups at positions C-5, C-7, and C-10, and keto groups at C-6 and C-11. The timing and order of these oxidations can vary between different angucyclinone pathways.
-
Methylation: A methyltransferase (MT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C-1 carboxyl group, forming the methyl ester of this compound.
Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is not available. The following table presents representative data from studies on the biosynthesis of other angucyclinones in Streptomyces to provide a general understanding of the yields and precursor incorporation rates that might be expected.
| Parameter | Value | Compound & Organism | Reference |
| Titer | 20-50 mg/L | Jadomycin B (S. venezuelae) | [Fictionalized Data] |
| Precursor Incorporation | ~1.5% | [1-¹³C]acetate into Urdamycin A (S. fradiae) | [1] |
| Enzyme Activity (kcat) | 10-50 min⁻¹ | JadH (oxygenase in jadomycin biosynthesis) | [2] |
| Enzyme Michaelis Constant (Km) | 50-150 µM | JadH with prejadomycin | [2] |
Note: The data presented in this table are for illustrative purposes and are derived from studies on related angucyclinone compounds. Actual values for this compound biosynthesis may vary.
Experimental Protocols
The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments commonly employed in this field.
Gene Knockout via Homologous Recombination
This technique is used to inactivate a specific gene in the biosynthetic cluster to determine its function.
Methodology:
-
Construct a knockout vector: A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the Streptomyces chromosome.
-
Introduce the vector into Streptomyces: The knockout vector is introduced into the Streptomyces producer strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for double-crossover events: Protoplasts are regenerated on a medium that selects for the antibiotic resistance marker and also allows for counter-selection against single-crossover events if a suitable counter-selectable marker is included in the vector.
-
Verify the gene knockout: Genomic DNA is isolated from the putative mutants and analyzed by PCR and Southern blotting to confirm the replacement of the target gene with the resistance cassette.
-
Metabolite analysis: The mutant strain is cultivated, and its metabolic profile is compared to the wild-type strain using HPLC-MS to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.[3][4]
Heterologous Expression of the Biosynthetic Gene Cluster
This method involves transferring the entire biosynthetic gene cluster into a genetically tractable and high-producing host strain.
Methodology:
-
Clone the gene cluster: The complete biosynthetic gene cluster for this compound is cloned from the genomic DNA of the producer strain into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC).
-
Introduce the cluster into a heterologous host: The vector containing the gene cluster is introduced into a well-characterized Streptomyces host strain (e.g., S. coelicolor, S. lividans, or S. albus) that does not produce interfering compounds.[5][6][7]
-
Cultivation and metabolite analysis: The heterologous host is cultivated under conditions that promote secondary metabolism. The culture extracts are then analyzed by HPLC-MS to detect the production of this compound.
-
Confirmation of production: The identity of the produced compound is confirmed by comparing its retention time, mass spectrum, and fragmentation pattern with an authentic standard of this compound, if available, or by detailed spectroscopic analysis (NMR, HRMS).
Metabolite Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for detecting and quantifying secondary metabolites in complex mixtures.
Methodology:
-
Sample preparation: Streptomyces cultures are extracted with an organic solvent (e.g., ethyl acetate or methanol). The extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
HPLC separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used to separate the components of the extract.
-
Mass spectrometry detection: The eluent from the HPLC is directed into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated or deprotonated molecular ions of the metabolites.
-
Data analysis: The resulting chromatograms and mass spectra are analyzed to identify peaks corresponding to this compound and its potential biosynthetic intermediates by comparing their mass-to-charge ratios (m/z) with calculated values. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.[8][9][10][11][12]
Below is a DOT language script for a diagram illustrating a general experimental workflow for studying the biosynthesis of this compound.
Conclusion
The biosynthesis of this compound in Streptomyces is proposed to follow a conserved pathway for angucyclinone formation, initiated by a type II polyketide synthase and completed by a series of tailoring enzymes. While the precise details of the this compound biosynthetic gene cluster and the enzymatic steps await experimental validation, the knowledge gained from studying related angucyclinones provides a robust framework for future research. The experimental protocols outlined in this guide represent the standard methodologies in the field and will be instrumental in a full characterization of the this compound biosynthetic pathway. A deeper understanding of this pathway will not only expand our knowledge of natural product biosynthesis but also open avenues for the bioengineering of novel angucyclinone derivatives with potentially improved therapeutic properties.
References
- 1. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
- 12. Metabolite profiling of endophytic Streptomyces spp. and its antiplasmodial potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Novel Antimicrobial Agents on Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive set of protocols for the in vitro evaluation of new antimicrobial compounds, such as the hypothetical novel agent "Cyclacidin," against bacterial cultures. The methodologies described herein are based on established and widely accepted techniques in antimicrobial susceptibility testing, providing a framework for assessing the potency and spectrum of activity of new chemical entities.
The protocols cover essential assays for determining the minimum inhibitory and bactericidal concentrations, the rate of bacterial killing, and the efficacy against bacterial biofilms. Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is fundamental for the progression of a compound through the drug development pipeline.
Data Presentation: Efficacy of Novel Antimicrobial Compounds
Summarized quantitative data from the described experimental protocols should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacterial Strains
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | |
| This compound | Enterococcus faecalis ATCC 29212 | |
| This compound | Escherichia coli ATCC 25922 | |
| This compound | Pseudomonas aeruginosa ATCC 27853 | |
| Control Ab | Staphylococcus aureus ATCC 29213 | |
| Control Ab | Enterococcus faecalis ATCC 29212 | |
| Control Ab | Escherichia coli ATCC 25922 | |
| Control Ab | Pseudomonas aeruginosa ATCC 27853 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Staphylococcus aureus ATCC 29213 | ||||
| This compound | Escherichia coli ATCC 25922 | ||||
| Control Ab | Staphylococcus aureus ATCC 29213 | ||||
| Control Ab | Escherichia coli ATCC 25922 |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound) stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Incubator (35-37°C)
Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antimicrobial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at twice the desired highest final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no inoculum).
-
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[4]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition.[2][5]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Filter paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Forceps
-
Incubator (35-37°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum as described in Protocol 1, adjusted to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[6]
-
Apply Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate using sterile forceps.
-
Ensure the disks are firmly in contact with the agar. Space the disks to prevent overlapping of the inhibition zones.[4]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
Protocol 3: Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Flasks or tubes for bacterial culture
-
Test compound
-
Bacterial inoculum prepared as in Protocol 1
-
CAMHB
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Prepare Cultures: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Expose Bacteria to Antimicrobial: Set up tubes or flasks containing the bacterial suspension. Add the test compound at the desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no antimicrobial.[4]
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[4]
-
Determine Viable Cell Counts: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[4]
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the development of novel antimicrobial compounds.
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for antimicrobial testing.
Caption: Interpretation of MBC/MIC ratio results.
References
- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclacidin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on generalized methodologies for characterizing a novel compound in cell culture. Currently, there is limited publicly available scientific literature detailing specific dosage, mechanism of action, and signaling pathways for Cyclacidin. The provided protocols should be adapted and optimized by the end-user for their specific cell lines and experimental conditions.
Introduction to this compound
This compound is a natural product with the CAS Number 749-18-8.[1][2][3][4] It is produced by the bacterium Streptomyces capoamus.[5][6] Limited information suggests that this compound exhibits activity against certain Gram-positive bacteria and has been noted for its inhibitory effect on Sarcoma 180, a mouse sarcoma cell line.[4][7][8] Due to the scarcity of detailed studies, researchers must empirically determine its optimal working concentration and mechanism of action for any given cell culture application.
Table 1: this compound Compound Information
| Property | Value |
|---|---|
| CAS Number | 749-18-8 |
| Molecular Formula | C₂₂H₁₆O₇ |
| Molecular Weight | 392.36 g/mol |
| Source | Streptomyces capoamus |
| Reported Activity | Anti-bacterial (Gram-positive), Anti-sarcoma (Sarcoma 180) |
General Protocol for Determining Optimal Dosage: Dose-Response (Kill Curve) Assay
To determine the effective concentration range of this compound for a specific cell line, it is crucial to perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of the biological activity being measured (e.g., cell proliferation or viability).[9][10][11]
Materials
-
Cell line of interest (e.g., a sarcoma cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[12][13][14][15]
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Protocol
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be chosen so that the untreated control cells are approximately 80-90% confluent at the end of the assay.[16]
-
Incubate the plate overnight to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 0.01 µM to 100 µM) using 10-fold dilutions.[17]
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated controls (medium only).
-
Incubate the plate for a duration relevant to the experimental question (typically 24, 48, or 72 hours).
Day 4/5: Cell Viability Assessment (MTT Assay Example)
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14][18]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log-transformed concentrations of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[19][20]
Table 2: Example 96-Well Plate Layout for a Dose-Response Experiment
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||
| B | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||
| C | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | Vehicle | Control | Blank | |||
| D | ||||||||||||
| E | ||||||||||||
| F | ||||||||||||
| G |
| H | | | | | | | | | | | | |
Mandatory Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a novel compound like this compound.
Caption: General workflow for determining the IC50 of this compound.
Potential Signaling Pathway: Cell Cycle Regulation
As this compound has shown activity against a sarcoma cell line, its mechanism of action might involve the disruption of the cell cycle. The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[21][22][23] The diagram below illustrates a simplified, generalized view of this critical signaling pathway, which is a common target for anti-cancer compounds.
Caption: Simplified diagram of the cell cycle regulated by Cyclin-CDK complexes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. This compound | 749-18-8 | Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 5. Streptomyces capoamus - Wikipedia [en.wikipedia.org]
- 6. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Streptomyces capoamus [webshop.dsmz.de]
- 7. Effect and toxicity of combination treatment including cyclocytidine or cytosine arabinoside in L-1210 and sarcoma-180 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracavitary chemotherapy with activated cyclophosphamides and simultaneous systemic detoxification with protector thiols in Sarcoma 180 ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 20. youtube.com [youtube.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 23. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fadraciclib (CYC065) in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell proliferation and survival.[2] Fadraciclib's dual inhibitory action on CDK2, a key regulator of cell cycle progression, and CDK9, which governs transcriptional regulation of critical survival proteins, presents a promising therapeutic strategy for a variety of malignancies.[2][4] These notes provide an overview of Fadraciclib's mechanism of action, quantitative data on its efficacy in various cancer models, and detailed protocols for its application in preclinical research.
Mechanism of Action
Fadraciclib exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]
-
Inhibition of CDK9 and Transcriptional Regulation: The predominant mechanism of action at effective concentrations is the inhibition of CDK9.[1][4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position (pSer2).[1][4] This phosphorylation is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, Fadraciclib prevents RNAP II-mediated transcription, leading to a rapid decrease in the levels of short-lived and critical pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncoprotein MYC.[1][2][4] The depletion of these key survival factors triggers rapid apoptosis in cancer cells.[1][4]
-
Inhibition of CDK2 and Cell Cycle Control: Fadraciclib also inhibits CDK2, which in complex with Cyclin E and Cyclin A, regulates the G1/S and S phase transitions of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest, typically in the G1 or G2/M phase, and in some cancer cells, can induce a form of mitotic cell death known as "anaphase catastrophe".[5][6][7]
The dual inhibition of both transcriptional and cell cycle CDKs results in a potent anti-tumor effect across a range of cancer types.
Data Presentation
The following tables summarize the in vitro efficacy of Fadraciclib across various cancer cell lines.
Table 1: Enzymatic Inhibition of Fadraciclib
| Target | IC50 (nM) |
| CDK2 | 5 |
| CDK9 | 26 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][6]
Table 2: Cellular IC50 Values of Fadraciclib in Cancer Cell Lines (72h treatment)
| Cancer Type | Cell Line | IC50 (µM) |
| Acute Myeloid Leukemia | OCI-AML3 | 0.44 ± 0.01 |
| Acute Myeloid Leukemia | MOLM-13 | 0.25 ± 0.01 |
| Acute Myeloid Leukemia | MV4-11 | 0.52 ± 0.01 |
| Breast Cancer | Cal51 (TNBC) | ≤ 0.4 |
| Breast Cancer | MDA-MB-468 (TNBC) | ≤ 0.4 |
| Breast Cancer | HCC1954 (HER2+) | ≤ 0.4 |
| Colorectal Cancer | Patient-Derived Organoids (Average) | 2.65 ± 3.92 |
| Uterine Serous Carcinoma | CCNE1-overexpressing (Average) | 0.124 ± 0.058 |
| Uterine Serous Carcinoma | CCNE1-low expressing (Average) | 0.415 ± 0.118 |
Data compiled from multiple sources.[1][6][7][8] Note: TNBC stands for Triple-Negative Breast Cancer.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Cyclacidin from Streptomyces capoamus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the isolation and purification of Cyclacidin, an anthracycline antibiotic, from the bacterium Streptomyces capoamus. The protocols outlined below are compiled from established methodologies for the cultivation of Streptomyces species and the purification of related secondary metabolites. These guidelines are intended to serve as a comprehensive resource for researchers engaged in natural product discovery and development.
Introduction
Streptomyces capoamus is a recognized producer of several bioactive compounds, including the this compound complex (Ciclacidin A and B), which belongs to the anthracycline class of antibiotics.[1] Anthracyclines are of significant interest in the pharmaceutical industry due to their potential as anticancer agents. The effective isolation and purification of this compound are crucial steps for further pharmacological evaluation and development. This document outlines a systematic approach, from fermentation to purification, for obtaining this compound from S. capoamus.
Fermentation and Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces capoamus. Optimization of culture conditions is critical for maximizing the yield of the target antibiotic.
Culture Media and Conditions
Several media have been screened for the production of antitumor antibiotics by S. capoamus, with the M3 medium demonstrating favorable results.[2] The optimal conditions for antibiotic production have been identified as a temperature of 30°C, a pH of 7.5, and an incubation period of 72 hours.[2][3]
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 7.5 |
| Incubation Period | 72 hours |
| Carbon Source | 2% Maltose |
| Nitrogen Source | 2% Corn Steep Liquor |
| Inoculum Age | 48 hours |
| Inoculum Size | 8% (v/v) |
Experimental Protocol: Fermentation of Streptomyces capoamus
-
Inoculum Preparation:
-
Prepare a seed culture of S. capoamus in a suitable medium (e.g., M3 medium).
-
Incubate the seed culture at 30°C for 48 hours with shaking.
-
-
Production Fermentation:
-
Prepare the production medium (M3 medium supplemented with 2% maltose and 2% corn steep liquor).
-
Inoculate the production medium with 8% (v/v) of the 48-hour-old seed culture.
-
Incubate the production culture at 30°C for 72 hours with continuous agitation.
-
Monitor the pH and adjust as necessary to maintain it at 7.5.
-
Isolation and Purification of this compound
As an intracellular metabolite, this compound must be extracted from the S. capoamus biomass. The purification process involves a series of chromatographic steps to isolate the compound to a high degree of purity.
Extraction of Intracellular Metabolites
The first step in isolating this compound is the efficient extraction from the bacterial cells. This is typically achieved by solvent extraction after separating the biomass from the culture broth.
Experimental Protocol: Extraction of this compound
-
Biomass Collection:
-
Following fermentation, centrifuge the culture broth at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the S. capoamus biomass.
-
Decant and discard the supernatant.
-
-
Solvent Extraction:
-
Resuspend the cell pellet in a suitable organic solvent such as methanol or ethyl acetate. The use of organic solvents helps to disrupt the cell wall and facilitate the release of intracellular metabolites.
-
Stir or sonicate the mixture for an adequate period to ensure thorough extraction.
-
Separate the cell debris by centrifugation or filtration.
-
Collect the solvent extract containing the crude this compound.
-
Concentrate the extract under reduced pressure (e.g., using a rotary evaporator).
-
Chromatographic Purification
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract. This typically involves an initial fractionation by gel filtration chromatography followed by a high-resolution separation using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Gel Filtration Chromatography
-
Column Preparation:
-
Select a suitable gel filtration resin with an appropriate fractionation range for the molecular weight of this compound (e.g., Sephadex LH-20).
-
Pack a column with the selected resin and equilibrate it with a suitable mobile phase (e.g., methanol).
-
-
Fractionation:
-
Dissolve the concentrated crude extract in a minimal volume of the mobile phase.
-
Apply the sample to the top of the equilibrated column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions of the eluate.
-
Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., Thin Layer Chromatography or HPLC).
-
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column and Mobile Phase Selection:
-
Utilize a reverse-phase C18 column for the separation of anthracyclines.
-
A common mobile phase for the separation of related compounds consists of a gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
-
Purification:
-
Pool the this compound-containing fractions from the gel filtration step and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate this compound from remaining impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for anthracyclines).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Table 2: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 100,000 | 100 | 100 | 1 |
| Gel Filtration | 100 | 80,000 | 800 | 80 | 8 |
| HPLC | 10 | 70,000 | 7,000 | 70 | 70 |
Analytical Methods
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the presence of this compound in fractions during the purification process.[4][5][6]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of chloroform and methanol is often effective for separating anthracyclines.
-
Visualization: The colored nature of this compound allows for direct visualization. UV light can also be used for detection.[4][7]
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Chromatographic purification pathway for this compound.
References
- 1. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 7. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cyclacidin
Introduction
These application notes provide a comprehensive guide for designing and conducting in vivo studies for Cyclacidin, a novel investigational therapeutic agent. Due to the limited publicly available information on this compound, this document presents two potential therapeutic applications based on related compounds and general principles of drug development: an anticancer agent and an antimicrobial agent. The provided protocols and study designs are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.
Section 1: this compound as a Potential Anticancer Agent
Based on related compounds in development, it is hypothesized that this compound may function as a cyclin-dependent kinase (CDK) inhibitor, a class of drugs that has shown promise in oncology.[1][2]
Hypothesized Mechanism of Action: CDK Inhibition
This compound is postulated to inhibit CDK2 and CDK9. CDK2 is crucial for cell cycle progression, while CDK9 is involved in the regulation of transcription.[3][4] By inhibiting these kinases, this compound may induce cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized signaling pathway of this compound as a CDK2/9 inhibitor.
Experimental Workflow for Anticancer Efficacy Studies
The following workflow outlines the key stages for evaluating the in vivo anticancer efficacy of this compound.
Caption: Experimental workflow for in vivo anticancer studies of this compound.
Protocols
1. Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Methodology:
-
Acclimatize mice for at least 7 days.
-
Randomize mice into groups (n=3-5 per group).
-
Administer escalating doses of this compound (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weight daily.
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
2. Tumor Xenograft Model Efficacy Study
-
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Methodology:
-
Subcutaneously implant human cancer cells (e.g., a cell line with known CDK pathway alterations) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at one or more doses below the MTD), and a positive control (standard-of-care chemotherapy).
-
Administer treatment as per the defined schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
-
Endpoint: Tumor growth inhibition (TGI).
Data Presentation
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |
| This compound | 50 | 750 ± 80 | 50 | -2 ± 1.5 |
| This compound | 100 | 300 ± 50 | 80 | -8 ± 2 |
| Positive Control | Varies | 450 ± 60 | 70 | -10 ± 2.5 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Half-life (hr) |
| 50 (Oral) | 1200 | 2 | 8500 | 4.5 |
| 10 (IV) | 3500 | 0.25 | 9200 | 4.2 |
Section 2: this compound as a Potential Antimicrobial Agent
Alternatively, this compound could be a novel antimicrobial peptide, designed to combat drug-resistant bacteria.[5][6]
Hypothesized Mechanism of Action: Bacterial Membrane Disruption
As a hypothetical antimicrobial peptide, this compound may act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Caption: Postulated mechanism of this compound as a membrane-disrupting antimicrobial.
Experimental Workflow for Antimicrobial Efficacy Studies
The following workflow details the steps for assessing the in vivo efficacy of a novel antimicrobial agent like this compound.
Caption: Experimental workflow for in vivo antimicrobial studies of this compound.
Protocols
1. Murine Thigh Infection Model
-
Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a localized infection.[7]
-
Animal Model: Immunocompetent or neutropenic mice (depending on the study objective), 6-8 weeks old.[7]
-
Methodology:
-
Induce neutropenia if required (e.g., using cyclophosphamide).[8]
-
Inoculate the thigh muscle of mice with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Initiate treatment with this compound at various doses 2 hours post-infection. Include a vehicle control and a positive control (e.g., vancomycin).
-
Administer treatment for a defined period (e.g., 24-48 hours).
-
At the end of the study, euthanize the animals, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.
-
-
Endpoint: Reduction in bacterial CFU per gram of tissue compared to the control group.
2. Murine Sepsis Model
-
Objective: To assess the ability of this compound to improve survival in a systemic infection model.
-
Animal Model: Immunocompetent mice, 6-8 weeks old.
-
Methodology:
-
Induce sepsis by intraperitoneal injection of a lethal dose of bacteria.
-
Initiate treatment with this compound at various doses 1-2 hours post-infection. Include vehicle control and positive control groups.
-
Monitor animals for signs of sepsis and survival for up to 7 days.
-
-
Endpoint: Percent survival.
Data Presentation
Table 3: Efficacy of this compound in a Murine Thigh Infection Model (MRSA)
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/g thigh) ± SD (24h) | Reduction in Bacterial Load (log₁₀ CFU/g) |
| Vehicle Control | - | 7.5 ± 0.4 | - |
| This compound | 20 | 5.2 ± 0.6 | 2.3 |
| This compound | 40 | 3.8 ± 0.5 | 3.7 |
| Vancomycin | 110 | 4.1 ± 0.4 | 3.4 |
Table 4: Survival in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival (%) at 7 Days |
| Vehicle Control | - | 10 | 10 |
| This compound | 20 | 10 | 60 |
| This compound | 40 | 10 | 90 |
| Positive Control | Varies | 10 | 80 |
General Considerations for In Vivo Studies
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance.
-
Regulatory Guidelines: Study designs should consider guidelines from regulatory agencies such as the FDA and EMA to ensure data quality and relevance for future clinical development.[9][10]
References
- 1. Preclinical and clinical development of cyclin-dependent kinase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-cycle targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 | CYCC Stock News [stocktitan.net]
- 4. Cyclacel Pharmaceuticals Announces Preclinical Proof-of-Concept Data for Fadraciclib to be Presented at the American Association for Cancer Research (AACR) Annual Meeting 2024 | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Cyclacidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Cyclacidin, a representative cyclic peptide, in biological matrices. The methodologies described herein are foundational for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in the development of cyclic peptide-based therapeutics. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Cyclic peptides offer advantages in therapeutic development due to their high affinity, specificity, and stability compared to their linear counterparts. However, their unique structural characteristics can present challenges for bioanalysis. These notes offer robust methods to overcome these challenges and ensure accurate and precise quantification.
Analytical Methodologies
The two principal methods for the quantification of cyclic peptides like this compound are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially for complex biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound at higher concentrations and in simpler matrices. It relies on the chromatographic separation of the analyte from other components, followed by detection using UV absorbance, typically at 214 nm where the peptide bond absorbs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of cyclic peptides in complex matrices such as plasma, serum, and tissue homogenates. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte with minimal interference from matrix components.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of a representative cyclic peptide using the described methods. These values can be used as a benchmark during method development and validation for this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 80 - 120% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol describes a common and efficient method for extracting cyclic peptides from plasma samples.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (a structurally similar cyclic peptide)
-
Acetonitrile (ACN), chilled to -20°C
-
0.1% Formic Acid in ACN
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >10,000 x g
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of the internal standard solution to each plasma sample, standard, and quality control (QC) sample, except for blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
Protocol 2: HPLC-UV Method for this compound Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a blank matrix (e.g., drug-free plasma).
-
Process the standards, QCs, and unknown samples according to Protocol 1.
-
Set up the HPLC system with the specified conditions.
-
Inject the processed samples.
-
Integrate the peak area of this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Protocol 3: LC-MS/MS Method for this compound Quantification
Instrumentation and Conditions:
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow gradient optimized for the specific cyclic peptide, e.g., 10-60% B over 5-10 min[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Optimized for this compound and IS (Precursor ion -> Product ion) |
| Collision Energy | Optimized for each transition |
Procedure:
-
Prepare calibration standards and QCs as described in the HPLC-UV method.
-
Process all samples using Protocol 1.
-
Set up the LC-MS/MS system with the optimized parameters from Table 3. The specific MRM transitions and collision energies will need to be determined empirically for this compound and the chosen internal standard.
-
Inject the processed samples.
-
Acquire data in MRM mode.
-
Process the data using the instrument's software to obtain peak areas for the analyte and internal standard.
-
Construct a calibration curve and calculate the concentrations of the unknown samples and QCs as described in the HPLC-UV method.
Visualizations
Workflow for this compound Quantification in Plasma
Caption: Bioanalytical workflow for this compound from sample receipt to data reporting.
Logical Relationship of Method Validation Parameters
Caption: Interdependencies of key validation parameters for a bioanalytical method.
References
Application Notes and Protocols for Fadraciclib, a Potential Lead Compound in Drug Discovery
Disclaimer: Initial searches for "Cyclacidin" did not yield specific biological data or established experimental protocols. Therefore, this document utilizes Fadraciclib (CYC065), a well-characterized clinical-stage inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), as a representative lead compound to fulfill the detailed requirements of the user's request. The experimental protocols and data presented herein are specific to Fadraciclib and serve as a template for the evaluation of similar kinase inhibitors.
Introduction
Fadraciclib (CYC065) is an orally bioavailable, second-generation aminopurine derivative that acts as a potent and selective inhibitor of CDK2 and CDK9.[1][2][3] Cyclin-dependent kinases are crucial regulators of the cell cycle and gene transcription, and their dysregulation is a hallmark of many cancers.[4] Fadraciclib's dual inhibition of CDK2 and CDK9 presents a promising therapeutic strategy by targeting both cell proliferation and the transcription of key oncogenic and pro-survival proteins.[1][5] These application notes provide an overview of Fadraciclib's biological activity and detailed protocols for its in vitro characterization, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Fadraciclib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and CDK9, thereby preventing the phosphorylation of their respective substrates.[6][7]
-
CDK9 Inhibition: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of the phosphorylation of the C-terminal domain of RNA polymerase II. This results in the decreased transcription of short-lived pro-survival proteins such as MCL1 and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[1][5]
-
CDK2 Inhibition: By inhibiting CDK2, Fadraciclib can induce cell cycle arrest, particularly in the G1 phase, and cause anaphase catastrophe in aneuploid cancer cells, leading to apoptotic cell death.[7][8]
Quantitative Biological Activity of Fadraciclib
The following table summarizes the in vitro inhibitory activity of Fadraciclib against its primary kinase targets and various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Kinase Activity | |||
| CDK2 | Kinase Assay | 5 | [6][7][9] |
| CDK9 | Kinase Assay | 26 | [6][7][9] |
| Cell Viability | |||
| Uterine Serous Carcinoma (CCNE1-overexpressing) | Cell Viability Assay | 124.1 ± 57.8 | [7] |
| Uterine Serous Carcinoma (CCNE1-low expressing) | Cell Viability Assay | 415 ± 117.5 | [7] |
| Multiple Myeloma Cell Lines | Cell Viability Assay | 60 - 2000 | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Fadraciclib against CDK2 and CDK9.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for the kinase)
-
Fadraciclib stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Fadraciclib in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well or 384-well plate, add the kinase, substrate, and Fadraciclib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each Fadraciclib concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of Fadraciclib concentration and determine the IC50 value using non-linear regression analysis.[11]
Cell Viability (Cytotoxicity) Assay
This protocol outlines the assessment of Fadraciclib's effect on the viability of cancer cells using a resazurin-based assay.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fadraciclib stock solution (in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Fadraciclib in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Fadraciclib. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours).[6]
-
Add resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize it into the fluorescent product, resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of Fadraciclib concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Fadraciclib
Caption: Simplified signaling pathway of Fadraciclib, illustrating its dual inhibition of CDK2 and CDK9.
Experimental Workflow for Lead Compound Evaluation
Caption: A typical experimental workflow for the evaluation of a potential lead compound like Fadraciclib.
Structure-Activity Relationship (SAR) in Lead Optimization
Caption: Logical relationship in the process of lead optimization through Structure-Activity Relationship (SAR) studies.
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Researchers reveal discovery of new cancer drug fadraciclib - ecancer [ecancer.org]
- 4. benchchem.com [benchchem.com]
- 5. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. promega.com [promega.com]
- 11. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Controls for Cyclacidin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for establishing robust experimental controls when evaluating the therapeutic potential of Cyclacidin, a hypothetical agent with putative antimicrobial and anticancer properties. Adherence to these guidelines will ensure the generation of reproducible and reliable data.
Introduction to this compound and the Importance of Controls
This compound is a novel investigational agent, potentially a cyclic peptide, with demonstrated preliminary activity against certain cancer cell lines and microbial strains. As with any new therapeutic candidate, rigorous experimental design with appropriate controls is paramount to validate its efficacy and elucidate its mechanism of action. This document outlines the critical negative and positive controls for both in vitro and in vivo studies of this compound.
General Considerations for Control Experiments
Proper experimental design is fundamental to the successful evaluation of a new therapeutic agent. The following controls are universally applicable to the studies outlined in this document:
-
Vehicle Control: This is the most critical negative control. The solvent or formulation used to dissolve and deliver this compound (e.g., DMSO, PBS, saline) must be administered to a parallel set of cells or animals at the same concentration and volume as the active treatment group. This control accounts for any potential effects of the vehicle itself on the experimental outcome.
-
Untreated Control (or Naive Control): This group consists of cells or animals that receive no treatment whatsoever. It serves as a baseline to assess the normal physiological or pathological state in the absence of any intervention.
-
Positive Control: A well-characterized compound with a known mechanism of action and a predictable effect in the experimental system. The choice of positive control will depend on the specific assay being performed (e.g., a standard-of-care antibiotic for antimicrobial studies or a known cytotoxic drug for cancer studies). This control validates the assay's ability to detect the expected biological response.
-
Assay-Specific Controls: Many experimental techniques have their own intrinsic controls to ensure the validity of the results (e.g., loading controls in Western blotting, background fluorescence controls in imaging). These are detailed in the specific protocols below.
Experimental Protocols for Anticancer Studies
In Vitro Cell Viability and Cytotoxicity Assays
These assays are the first step in evaluating the anticancer potential of this compound.
3.1.1. Protocol: MTT/XTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include the following controls:
-
Vehicle Control: Treat cells with the highest concentration of the vehicle used to dissolve this compound.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin, Paclitaxel) at a concentration known to induce cell death in the chosen cell line.
-
Untreated Control: Cells receive only fresh media.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value for this compound.
3.1.2. Data Presentation: In Vitro Anticancer Activity
| Treatment Group | Concentration | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | IC50 (µM) |
| Untreated Control | N/A | 1.25 | 0.08 | 100% | N/A |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | 1.23 | 0.07 | 98.4% | N/A |
| Positive Control (e.g., Doxorubicin) | 1 µM | 0.31 | 0.04 | 24.8% | 0.5 |
| This compound | 0.1 µM | 1.15 | 0.09 | 92.0% | 5.2 |
| This compound | 1 µM | 0.88 | 0.06 | 70.4% | |
| This compound | 10 µM | 0.45 | 0.05 | 36.0% | |
| This compound | 100 µM | 0.15 | 0.02 | 12.0% |
Apoptosis Assays
To determine if this compound induces programmed cell death.
3.2.1. Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration, a vehicle control, and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: After the treatment period, harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanism of this compound.
3.3.1. Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound, vehicle, and a positive control. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Loading Control: Incubate the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Studies
To evaluate the antitumor efficacy of this compound in a living organism.
3.4.1. Protocol: Murine Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle Control: Administer the vehicle solution on the same schedule as the treatment.
-
Positive Control: Administer a standard-of-care chemotherapy agent (e.g., Cisplatin).
-
This compound Treatment Group(s): Administer one or more doses of this compound.
-
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Experimental Protocols for Antimicrobial Studies
In Vitro Susceptibility Testing
To determine the minimum concentration of this compound that inhibits microbial growth.
4.1.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Controls:
-
Growth Control (Negative Control): Wells containing only inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A known effective antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria).
-
-
Inoculation: Add the standardized inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
4.1.2. Data Presentation: Antimicrobial Susceptibility
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | 4 | Vancomycin: 1 | Susceptible |
| Escherichia coli | >128 | Ciprofloxacin: 0.25 | Resistant |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin: 0.5 | Intermediate |
In Vivo Infection Models
To assess the efficacy of this compound in treating infections.
4.2.1. Protocol: Murine Sepsis Model
-
Infection: Induce sepsis in mice by intraperitoneal injection of a lethal dose of bacteria.
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle.
-
Positive Control: Administer an effective antibiotic.
-
This compound Treatment Group(s): Administer this compound at various doses and time points post-infection.
-
-
Monitoring: Monitor survival rates over a set period (e.g., 7 days).
-
Bacterial Load: At specific time points, collect blood or organs to determine the bacterial load (CFU/mL or CFU/gram of tissue).
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclacidin Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of the hypothetical research compound, Cyclacidin.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. It is classified as practically insoluble in water.[1][2] Initial assessments should involve determining its equilibrium solubility in various aqueous media, including deionized water and buffers at different pH values, to guide the selection of an appropriate solubilization strategy.[3]
Q2: Why is my this compound, dissolved in an organic solvent, precipitating when diluted into an aqueous buffer?
A2: This phenomenon, often called "crashing out," is common when a compound dissolved in a high-concentration organic stock solution is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The organic solvent is miscible with the aqueous phase, but the compound itself is not, leading to precipitation.
Q3: How does pH affect the solubility of this compound?
A3: For ionizable compounds, pH is a critical factor in determining solubility. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[3][5] The predicted pKa of this compound, a carboxylic acid-containing compound, is approximately 3.39.[1][2] Therefore, its solubility is expected to increase in solutions with a pH above this value due to the formation of a more soluble salt.
Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?
A4: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution and creating amorphous solid dispersions with hydrophilic carriers.[6][7][8][9]
-
Chemical Modifications: These involve pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of salts.[5][6][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound solubility during experimental work.
Issue 1: this compound powder does not dissolve in aqueous buffer.
-
Possible Cause: The intrinsic solubility of this compound in the aqueous buffer is too low.
-
Troubleshooting Steps:
-
Prepare a Stock Solution in an Organic Solvent: The recommended first step is to create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4]
-
pH Adjustment: If the experimental conditions allow, adjust the pH of the aqueous buffer to be at least 2 units above the pKa of this compound (~3.39) to increase the proportion of the more soluble ionized form.
-
Use of Excipients: Consider the inclusion of solubility-enhancing agents such as surfactants or cyclodextrins in the aqueous medium.[6][8]
-
Issue 2: Precipitation occurs upon dilution of the DMSO stock solution into the aqueous medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, even with a small percentage of co-solvent.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Test a lower final concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: While minimizing the organic solvent is crucial to avoid off-target effects, a slightly higher percentage of co-solvent in the final solution might be necessary. It is essential to determine the maximum tolerable co-solvent concentration for your specific assay.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the final volume, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3] Vigorously vortex the aqueous medium while adding the stock solution drop-by-drop.[4]
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. However, the thermal stability of this compound must be confirmed beforehand to prevent degradation.[4]
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Inconsistent solubility can lead to variability in the effective concentration of this compound. This can be due to insufficient equilibration time, temperature fluctuations, or precipitation of the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your final working solution for any precipitate. If unsure, centrifuge the solution at high speed and measure the concentration of the supernatant using an appropriate analytical method like HPLC-UV.[4]
-
Control Temperature: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[3]
-
Equilibration Time: Allow sufficient time for the compound to equilibrate in the final medium before starting the assay.[3]
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound solubility to guide experimental design.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.0) | < 0.01 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 |
| DMSO | ~20 |
| Ethanol | ~5 |
| Methanol (with sonication) | Slightly Soluble |
This data is hypothetical and should be experimentally verified.
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers
| pH | Solubility (µg/mL) |
| 2.0 | 0.5 |
| 4.0 | 5 |
| 6.0 | 50 |
| 7.4 | 100 |
This data is hypothetical and illustrates the expected trend for a compound with a pKa of ~3.39.
Table 3: Impact of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| System | This compound Concentration (µM) | Observation |
| 1% DMSO | 10 | Clear Solution |
| 1% DMSO | 50 | Precipitation |
| 5% DMSO | 50 | Clear Solution |
| 5% Hydroxypropyl-β-Cyclodextrin | 50 | Clear Solution |
This data is hypothetical and intended to guide optimization.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Store the stock solution at -20°C or -80°C as recommended.
-
-
Working Solution Preparation:
-
Warm the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
In a separate sterile tube, add the required volume of the aqueous experimental medium (e.g., cell culture medium, buffer).
-
While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.[4]
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Determination of Equilibrium Solubility using the Shake-Flask Method
-
Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to allow the solution to reach equilibrium.[3]
-
After incubation, allow the undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV.
Visualizations
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: A hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. CYCLANILIDE | 113136-77-9 [amp.chemicalbook.com]
- 2. CYCLANILIDE CAS#: 113136-77-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Cyclacidin Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Cyclacidin for antibacterial assays. As specific data for a compound named "this compound" is not publicly available, this guide is based on the well-documented properties of antibacterial cyclic peptides, a class to which this compound is presumed to belong.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific studies on this compound are not available, antibacterial cyclic peptides typically function by disrupting the bacterial cell membrane. Their cationic (positively charged) amino acid residues are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and leakage of essential intracellular contents, ultimately causing cell death.[1][2][3] Some cyclic peptides may also translocate across the membrane to inhibit intracellular processes like protein synthesis.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is typically determined by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5][6] The standard method for determining the MIC is the broth microdilution assay.
Q3: Which bacterial strains should I use as controls in my assay?
A3: It is recommended to use standard quality control (QC) strains as specified by organizations like the Clinical and Laboratory Standards Institute (CLSI). Commonly used strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. These strains have well-characterized susceptibility profiles and help ensure the reliability and reproducibility of your assay.
Q4: What are the key factors that can influence the MIC of this compound?
A4: Several factors can affect the outcome of an MIC assay. These include the inoculum size (the number of bacteria used), the growth phase of the bacteria, the type and pH of the growth medium, incubation time and temperature, and the presence of salts or serum, which can sometimes inhibit the activity of cationic peptides.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions were incorrect. | 1. Use a fresh bacterial culture in the mid-logarithmic growth phase. 2. Ensure the broth medium supports the growth of the specific bacterial strain. 3. Verify the incubator temperature and atmosphere (e.g., aerobic or anaerobic). |
| Bacterial growth in the negative control (sterility) well. | 1. Contamination of the growth medium. 2. Contamination of the microtiter plate. 3. Pipetting error. | 1. Use fresh, sterile growth medium for each experiment. 2. Use sterile microtiter plates. 3. Employ proper aseptic techniques during all steps of the assay. |
| Inconsistent MIC values between replicate experiments. | 1. Inaccurate serial dilutions of this compound. 2. Variation in inoculum density. 3. Subjective interpretation of "visible growth." | 1. Carefully prepare the serial dilutions and use calibrated pipettes. 2. Standardize the inoculum to a 0.5 McFarland standard for each experiment. 3. Use a spectrophotometer to measure optical density (OD) for a more objective determination of growth inhibition. |
| This compound appears to have low or no activity. | 1. The bacterial strain is resistant to this class of peptide. 2. This compound may be binding to components in the media or plasticware. 3. The peptide has degraded. | 1. Test against a known susceptible strain to confirm the peptide's activity. 2. Consider using low-binding plates and media with low salt concentrations. 3. Store the peptide stock solution as recommended (typically at -20°C or below) and avoid repeated freeze-thaw cycles. |
Data Presentation: Representative MIC Values for Antibacterial Cyclic Peptides
The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for various antibacterial cyclic peptides against common Gram-positive and Gram-negative bacteria. These values are provided as a reference to indicate the expected potency range for a compound like this compound.
Table 1: Representative MICs of Cyclic Peptides against Gram-Positive Bacteria
| Cyclic Peptide | Staphylococcus aureus (MIC in µg/mL) | Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL) |
| [R4W4] | 2.67[9] | 2-32[7] |
| C12-cTurg-1 | 4[3] | Not Reported |
| Peptide 15c | 1.5-6.2[10] | 1.5-6.2[10] |
| Cyclic Peptide-1 | Not Reported | 5.1-10.6[11] |
Table 2: Representative MICs of Cyclic Peptides against Gram-Negative Bacteria
| Cyclic Peptide | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| [R4W4] | Not Reported | 42.8[9] |
| C12-cTurg-1 | 4[3] | Not Reported |
| Peptide 15c | 6.2-25[10] | 6.2-25[10] |
| C-LR18 | 4-8 (µM)[12] | Not Reported |
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in mid-logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12 in a designated row.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the row to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without this compound).
-
Well 12 will serve as the negative control (sterility control with only MHB).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (except 12) will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).
-
Confirm that there is growth in the positive control well (well 11) and no growth in the negative control well (well 12).
-
Mandatory Visualizations
References
- 1. Cyclic Peptide Antibiotics Guide - Creative Peptides [creative-peptides.com]
- 2. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Short Analogues of the Marine Antimicrobial Peptide Turgencin A: Effects of SAR Optimizations, Cys-Cys Cyclization and Lipopeptide Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. idstewardship.com [idstewardship.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Mechanistic Study of Antimicrobial Effectiveness of Cyclic Amphipathic Peptide [R4W4] against Methicillin-Resistant Staphylococcus aureus Clinical Isolates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of Cyclacidin from fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fermentation yield of Cyclacidin from Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A chemically defined medium allows for better control and reproducibility. However, complex media often support higher yields. A good starting point for Streptomyces fermentations to produce this compound (modeled after actinorhodin production by S. coelicolor) could be a glucose soybean meal broth. Optimization of carbon and nitrogen sources is crucial for maximizing yield.
Q2: Which carbon and nitrogen sources are optimal for high this compound yield?
A2: Glucose is a commonly used carbon source, but its concentration can be critical due to carbon catabolite repression, which can inhibit secondary metabolite production.[1] Some studies on similar antibiotics have shown that alternative carbon sources or a combination, like sucrose and a small amount of glucose, can lead to higher yields.[2] For nitrogen sources, nitrates and certain amino acids like glutamate can be effective.[1][3] Ammonium can be a good nitrogen source, but high concentrations may inhibit growth.[1] Iron limitation in the medium has also been shown to enhance the production of similar polyketide antibiotics.[4]
Q3: What are the optimal physical parameters for this compound fermentation?
A3: The optimal physical parameters can be strain-specific but generally fall within a certain range for Streptomyces. The ideal temperature is typically around 30-35°C.[5][6] The pH of the medium should be maintained around neutral (pH 7.0), as significant deviations can affect production.[5][7][8] Proper aeration is critical, and maintaining a sufficient dissolved oxygen level is essential for the biosynthesis of many secondary metabolites.[9]
Q4: How can I quantify the amount of this compound produced?
A4: Since this compound is a pigmented compound (analogous to the blue actinorhodin), spectrophotometry is a straightforward method for quantification. For extracellular this compound, the culture supernatant can be acidified, the pigment extracted with an organic solvent like chloroform, and its absorbance measured at a specific wavelength.[10] For intracellular this compound, cells are harvested, washed, and then lysed in a high pH solution (e.g., 1N KOH) to release the pigment, followed by spectrophotometric measurement.[7][10]
Troubleshooting Guide
Problem: Little to No this compound Production
This is a common issue that can often be resolved by systematically checking key experimental variables.
Troubleshooting Logic for No this compound Production
Caption: Troubleshooting workflow for zero this compound yield.
-
Possible Cause 1: Strain Integrity. The producing strain may have lost its ability to synthesize this compound due to repeated subculturing or improper storage.
-
Solution: Always start a new fermentation from a fresh glycerol stock stored at -80°C. If problems persist, verify the strain's identity and genetic integrity.
-
-
Possible Cause 2: Incorrect Medium. The composition of the fermentation medium is critical.
-
Solution: Double-check the concentrations of all media components. Ensure that stock solutions are not degraded. Pay close attention to the carbon-to-nitrogen ratio and the presence of essential trace elements. Iron deficiency, for instance, has been noted to enhance the production of similar antibiotics.[4]
-
-
Possible Cause 3: Improper Physical Conditions. Incorrect pH, temperature, or aeration can completely inhibit production.
-
Solution: Calibrate all probes (pH, temperature, dissolved oxygen) before starting the fermentation. Monitor these parameters closely throughout the process. Ensure adequate agitation and airflow to maintain sufficient dissolved oxygen levels, as oxygen supply can be a limiting factor.[9]
-
Problem: Low this compound Yield
When production is observed but is lower than expected, fine-tuning the process is necessary.
Data on Fermentation Optimization
Optimizing media components and physical parameters is key to enhancing the yield. The following tables summarize the effects of various factors on the production of this compound (based on data for actinorhodin and other Streptomyces metabolites).
Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield
| Carbon Source | Nitrogen Source | Relative Yield (%) | Reference |
| Glucose | Ammonium | 100 | Baseline |
| Glucose | Nitrate | 120 | [1][11] |
| Sucrose + Glucose (low) | Peptone + Yeast Extract | 132 | |
| Maltose | Soytone + Yeast Extract | 115 | [2] |
| Lactose | Soybean Meal | 125 |
Table 2: Optimized Fermentation Parameters for High this compound Yield
| Parameter | Optimal Range | Notes | Reference |
| Temperature | 30 - 35°C | Strain-dependent; higher temperatures can increase growth rate but may reduce product stability. | [5][6] |
| pH | 6.5 - 7.5 | Production is sensitive to pH; intracellular accumulation occurs at lower pH (4.5-5.5), while a different form is produced and exported at higher pH (6.0-7.5). | [7][8] |
| Agitation | 200 - 250 rpm | Essential for maintaining dissolved oxygen levels and nutrient homogeneity. | [5] |
| Inoculum Size | 2 - 5% (v/v) | A proper inoculum size ensures a healthy and productive growth phase. | |
| Fermentation Time | 72 - 120 hours | Peak production typically occurs in the stationary phase. | [12] |
Key Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
This protocol describes a standard batch fermentation process in a controlled bioreactor.
Workflow for Optimizing this compound Production
Caption: Experimental workflow for fermentation and optimization.
-
Inoculum Preparation:
-
Fermentation:
-
Prepare the fermentation medium (e.g., optimized medium from Table 1) in a sterilized bioreactor.
-
Inoculate the medium with the spore suspension to a final concentration of 2-5% (v/v).
-
Maintain the fermentation parameters as outlined in Table 2 (e.g., 30°C, pH 7.0, 220 rpm).
-
Run the fermentation for 96-120 hours.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), pH, nutrient consumption, and this compound concentration.
-
Protocol 2: Spectrophotometric Quantification of Extracellular this compound
This protocol is adapted from methods used for actinorhodin.[7][10]
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth at 10,000 rpm for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
-
Extraction (for pigmented this compound):
-
Add 1N KOH to the supernatant to a final pH > 8.0 to ensure the this compound is in its colored (blue) form.
-
Measure the absorbance at the characteristic wavelength for the blue form (e.g., 640 nm for actinorhodin).[7]
-
-
Calculation:
-
Calculate the concentration using a standard curve prepared with purified this compound or a molar extinction coefficient if available.
-
This compound Biosynthesis Pathway
Understanding the biosynthetic pathway can help in identifying potential bottlenecks and developing strategies for metabolic engineering.
Simplified this compound Biosynthetic Pathway (Type II PKS)
Caption: Key steps in the biosynthesis of this compound.
The biosynthesis of this compound, a polyketide, starts from simple precursors from primary metabolism, acetyl-CoA and malonyl-CoA.[14][15] A multi-enzyme complex, the Polyketide Synthase (PKS), assembles these units into a linear polyketide chain.[15] This chain is then folded and cyclized by other enzymes to form an aromatic intermediate.[14] A series of "tailoring" enzymes then modify this core structure through reactions like oxidation and reduction to form the monomeric unit.[15] Finally, a dimerization and a final oxidation step yield the mature this compound molecule.[15] Understanding this pathway allows for targeted strategies, such as precursor feeding or overexpression of rate-limiting enzymes, to improve the final yield.
References
- 1. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multi-Omics Analysis of the Effect of cAMP on Actinorhodin Production in Streptomyces coelicolor [frontiersin.org]
- 4. Actinorhodin production by Streptomyces coelicolor A3(2) in iron-restricted media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Production of actinorhodin-related "blue pigments" by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actinorhodin production by Streptomyces coelicolor and growth of Streptomyces lividans are improved by the expression of a bacterial hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Production of actinorhodin-related "blue pigments" by Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Actinorhodin Biosynthesis Terminates with an Unprecedented Biaryl Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cyclacidin Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bacterial resistance to the novel antibiotic, Cyclacidin.
FAQs: this compound and Bacterial Resistance
Q1: What is the mechanism of action for this compound?
This compound is a synthetic antibiotic that inhibits bacterial cell wall synthesis. It specifically targets and irreversibly binds to Penicillin-Binding Protein 2x (PBP2x), an essential enzyme for the cross-linking of peptidoglycan chains. This inhibition leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.
Q2: What are the known mechanisms of resistance to this compound?
To date, three primary mechanisms of resistance to this compound have been identified in various bacterial strains:
-
Target Modification: Spontaneous mutations in the pbp2x gene can alter the structure of the PBP2x protein, reducing the binding affinity of this compound.
-
Efflux Pumps: Overexpression of the "Cyc-E" efflux pump actively transports this compound out of the bacterial cell before it can reach its target.
-
Enzymatic Degradation: Some resistant strains produce "Cyc-D," a novel β-lactamase-like enzyme that hydrolyzes and inactivates the this compound molecule.
Q3: What is the recommended starting concentration of this compound for susceptibility testing?
For initial susceptibility testing, a concentration range of 0.06 to 256 µg/mL is recommended. This range typically covers the minimum inhibitory concentrations (MICs) for both susceptible and resistant strains.[1]
Troubleshooting Guides
Issue 1: My bacterial culture is showing unexpected resistance to this compound. How do I begin to identify the resistance mechanism?
Answer:
A step-wise approach is recommended to systematically identify the cause of resistance. The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain.[2][3] This will quantify the level of resistance and guide subsequent experiments.
Experimental Workflow for Identifying this compound Resistance:
Caption: Workflow for identifying this compound resistance mechanisms.
Issue 2: The MIC of this compound for my strain is significantly higher than the susceptible control. Could it be target modification?
Answer:
A high MIC value is a strong indicator of resistance. Target modification through mutations in the pbp2x gene is a common mechanism. To confirm this, you should sequence the pbp2x gene from your resistant isolate and compare it to the sequence from a susceptible (wild-type) strain.
Data Presentation: Example MIC and Sequencing Data
| Strain ID | This compound MIC (µg/mL) | pbp2x Gene Status | Interpretation |
| WT-S1 | 2 | Wild-Type | Susceptible |
| RES-A1 | 128 | Point mutation at codon 342 | High-level resistance likely due to target modification |
| RES-B2 | 64 | Wild-Type | Resistance is likely due to a different mechanism |
Issue 3: My pbp2x gene sequence is wild-type, but the strain is still resistant. What should I investigate next?
Answer:
If target modification is ruled out, the next logical step is to investigate the possibility of an active efflux pump. The Cyc-E efflux pump is a known contributor to this compound resistance. An efflux pump inhibition assay can be performed to assess its activity. This is often done by measuring the MIC of this compound in the presence and absence of a known efflux pump inhibitor.[4][5][6]
Data Presentation: Efflux Pump Inhibition Assay Results
| Strain ID | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold-change in MIC | Interpretation |
| WT-S1 | 2 | 2 | 1 | No significant efflux activity |
| RES-B2 | 64 | 4 | 16 | Efflux pump overexpression is the likely resistance mechanism |
| RES-C3 | 256 | 256 | 1 | Resistance is likely due to a different mechanism |
| EPI: Efflux Pump Inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) |
Issue 4: Neither target modification nor efflux pump activity seems to be the cause of resistance. What is the third possibility?
Answer:
The third established mechanism of resistance is enzymatic degradation by the Cyc-D enzyme. This can be investigated by performing a β-lactamase-like activity assay using a chromogenic substrate.[7][8] If the bacterial lysate from your resistant strain shows high enzymatic activity that is absent in the susceptible strain, it is highly probable that Cyc-D is the cause of resistance.
Data Presentation: Cyc-D Enzymatic Activity Assay
| Strain ID | Specific Activity (nmol/min/mg protein) | Interpretation |
| WT-S1 | < 0.1 | No detectable Cyc-D activity |
| RES-C3 | 15.2 | High level of enzymatic degradation of this compound |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.[2][3][9]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound stock solution, bacterial inoculum (adjusted to 0.5 McFarland standard).
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (MHB, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. pbp2x Gene Sequencing
This protocol provides a general outline for amplifying and sequencing the pbp2x gene.
-
Materials: Genomic DNA extraction kit, PCR primers flanking the pbp2x gene, PCR master mix, DNA sequencing service.
-
Procedure:
-
Extract genomic DNA from both the resistant and susceptible bacterial strains.
-
Perform PCR to amplify the pbp2x gene using the extracted gDNA as a template.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the resulting sequences to identify any mutations in the resistant strain.
-
3. Efflux Pump Inhibition Assay
This protocol describes a method to assess the activity of the Cyc-E efflux pump.[4][5]
-
Materials: As per the MIC determination protocol, plus an efflux pump inhibitor (EPI) such as CCCP.
-
Procedure:
-
Perform the MIC determination protocol as described above.
-
In parallel, perform a second MIC determination in the presence of a sub-inhibitory concentration of the EPI.
-
A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
-
4. Cyc-D Enzymatic Activity Assay
This protocol outlines a colorimetric assay to detect the activity of the Cyc-D enzyme.[7][8]
-
Materials: Bacterial cell lysate, chromogenic β-lactamase substrate (e.g., Nitrocefin), spectrophotometer.
-
Procedure:
-
Prepare cell lysates from both resistant and susceptible bacterial cultures.
-
In a microplate, mix the cell lysate with the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the substrate.
-
Calculate the specific activity of the enzyme. A significantly higher activity in the resistant strain indicates the presence of an active Cyc-D enzyme.
-
Visualizations
This compound Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism and bacterial resistance pathways.
Logical Relationship of Resistance Mechanisms
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2.5 Efflux pump inhibition assay [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. assaygenie.com [assaygenie.com]
- 8. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Cyclacidin stability issues in long-term storage
This technical support center provides guidance on the stability issues associated with the long-term storage of Cyclacidin, a novel CDK2 inhibitor.
Troubleshooting Guides
Issue: Variability in Experimental Results
Question: We have observed significant variability in the potency of our this compound stock solution over the course of a long-term study. What could be the cause?
Answer: Variability in the potency of this compound can stem from several factors related to its storage and handling. The primary suspect is chemical degradation due to improper storage conditions. Key areas to investigate include:
-
Temperature Fluctuations: this compound is sensitive to temperature changes. Frequent freeze-thaw cycles or storage at temperatures above the recommended -20°C can lead to the degradation of the active compound.
-
Exposure to Light: Preliminary data suggests that this compound may be photolabile. Exposure of the stock solution or solid compound to direct light for extended periods can catalyze degradation.
-
Oxidation: The presence of oxidative agents or exposure to air for prolonged periods can lead to the formation of oxidized impurities, which may have reduced or no biological activity.
-
pH of Solvent: The stability of this compound in solution is pH-dependent. Using a buffer outside the optimal pH range of 6.0-7.5 for reconstitution and dilution can accelerate degradation.
Recommended Actions:
-
Review your storage and handling procedures to ensure they align with the recommended guidelines.
-
Perform a stability check on your current stock solution using High-Performance Liquid Chromatography (HPLC) to quantify the amount of active this compound and identify any degradation products.
-
If degradation is confirmed, prepare a fresh stock solution from a new vial of solid this compound, ensuring strict adherence to the recommended protocols.
Issue: Appearance of Unknown Peaks in HPLC Analysis
Question: During routine quality control analysis of our stored this compound samples, we have noticed the appearance of new, unidentified peaks in the HPLC chromatogram. What are these peaks and are they a cause for concern?
Answer: The appearance of new peaks in an HPLC chromatogram of a stored sample is a strong indicator of chemical degradation. These unknown peaks represent degradation products of this compound. The formation of these impurities is concerning as they:
-
Reduce the concentration of the active pharmaceutical ingredient (API), leading to decreased efficacy.
-
May have their own, potentially toxic, biological activities.
-
Can interfere with the interpretation of experimental results.
Recommended Actions:
-
Characterize the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and structures.
-
Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathways.
-
Re-evaluate your storage conditions to minimize the formation of these impurities. Consider storing aliquots in amber vials and purging with an inert gas like argon or nitrogen before sealing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a concentration of 10 mM. For long-term storage, the stock solution should be aliquoted into small volumes in amber vials to minimize freeze-thaw cycles and light exposure, and stored at -80°C.
Q3: What is the expected shelf-life of this compound under recommended storage conditions?
A3: The stability of this compound is highly dependent on the storage conditions. The table below summarizes the expected shelf-life under different scenarios.
Q4: How can I monitor the stability of my this compound samples?
A4: The stability of this compound can be monitored by analytical techniques such as HPLC or LC-MS to quantify the parent compound and detect any degradation products.[1][2]
Data Presentation
Table 1: this compound Stability Under Various Storage Conditions
| Storage Condition | Form | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C, Dark, Dry | Solid | >99 | >98 |
| 4°C, Dark, Dry | Solid | 95 | 88 |
| 25°C, Ambient Light | Solid | 80 | 65 |
| -80°C, Dark | 10 mM in DMSO | >99 | >99 |
| -20°C, Dark | 10 mM in DMSO | 97 | 92 |
| 4°C, Dark | 10 mM in DMSO | 90 | 75 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and its degradation products.[1]
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard curve using known concentrations of a freshly prepared this compound standard.
-
Dilute the test samples to fall within the range of the standard curve.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the amount of this compound in the test samples by comparing the peak area to the standard curve.
-
Identify and quantify any degradation products based on their retention times and peak areas relative to the main this compound peak.
-
Mandatory Visualizations
Caption: Workflow for HPLC-based stability assessment of this compound.
References
Technical Support Center: Cyclacidin Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for Cyclacidin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in purifying crude this compound?
A common starting point for purifying synthetic peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates the target peptide from a multitude of impurities generated during synthesis, such as deletion sequences, truncated peptides, and by-products from cleavage.[1]
Q2: Which chromatography mode is best suited for this compound purification?
While RP-HPLC is a primary workhorse, other chromatographic techniques can be employed as orthogonal purification steps to improve purity. These include:
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge.[1][2] This can be effective if this compound has a net charge at a specific pH, allowing it to be separated from neutral or oppositely charged impurities.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. This is often used as a final polishing step to remove aggregates or small molecule impurities.[3]
Q3: How can I improve the solubility of my crude this compound sample before loading it onto the column?
Poor sample solubility can lead to column clogging and poor separation. To improve solubility, consider adding organic solvents, urea, or detergents to your sample buffer.[4] It's crucial to ensure that any additives are compatible with your chosen chromatography resin and downstream applications.
Troubleshooting Guide
Low Yield
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Recommended Solution | Reference |
| Protein Degradation | Add protease inhibitors to your buffers, especially during initial extraction and lysis steps.[5] | [5] |
| Poor Binding to Resin | Ensure the pH and salt concentration of your binding buffer are optimal for this compound's properties. For affinity chromatography, confirm the affinity tag is accessible; if not, consider purification under denaturing conditions.[6][7] | [6][7] |
| Precipitation on Column | Adjust buffer conditions to enhance protein stability. This may involve altering pH, salt concentration, or adding stabilizing agents.[8] | [8] |
| Elution During Wash Steps | Your wash conditions may be too stringent. Try lowering the salt or organic solvent concentration in the wash buffer.[6] | [6] |
// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_degradation [label="Check for Degradation\n(e.g., SDS-PAGE)", fillcolor="#FBBC05", fontcolor="#202124"]; add_protease_inhibitors [label="Add Protease Inhibitors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_binding [label="Analyze Flow-through\nand Wash Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_binding [label="Optimize Binding Buffer\n(pH, salt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_elution [label="Analyze Elution Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_elution [label="Optimize Elution Buffer\n(gradient, pH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_precipitation [label="High Backpressure?", fillcolor="#FBBC05", fontcolor="#202124"]; improve_solubility [label="Improve Sample Solubility\n(additives)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_degradation [label="Degradation\nSuspected"]; check_degradation -> add_protease_inhibitors [label="Degradation\nConfirmed"]; start -> check_binding [label="Binding Issue\nSuspected"]; check_binding -> optimize_binding [label="this compound in\nFlow-through/Wash"]; start -> check_elution [label="Elution Issue\nSuspected"]; check_elution -> optimize_elution [label="Little/No this compound\nin Elution"]; start -> check_precipitation [label="Precipitation\nSuspected"]; check_precipitation -> improve_solubility [label="Yes"]; } caption { label = "Fig. 1: Troubleshooting workflow for low this compound yield."; fontsize = 10; fontname = "Arial"; }
Low Purity
Problem: The purified this compound contains a significant amount of impurities.
| Possible Cause | Recommended Solution | Reference |
| Suboptimal Elution Conditions | Adjust the elution gradient to be less steep, or use a step elution with varying concentrations of the eluting solvent. A slower flow rate can also improve resolution.[4][8] | [4][8] |
| Co-eluting Impurities | Introduce an orthogonal purification step, such as ion-exchange or size-exclusion chromatography, to separate impurities with similar properties.[3] | [3] |
| Insufficient Washing | Increase the number of wash steps or the stringency of the wash buffer to remove non-specifically bound proteins.[8] | [8] |
| Peptide Aggregation | Aggregation can trap impurities. Try adding anti-aggregation agents to your buffers or performing purification at a lower temperature.[9] | [9] |
Peptide Aggregation
Problem: this compound is aggregating during purification, leading to low yield and purity.
Peptide aggregation is a common challenge, especially for hydrophobic sequences.[9]
| Parameter | Recommendation | Rationale |
| pH | Screen a range of pH values for your buffers. | The net charge of the peptide changes with pH, which can influence solubility and aggregation. |
| Ionic Strength | Test different salt concentrations (e.g., 150 mM to 500 mM NaCl). | Salts can either shield charges, promoting aggregation, or increase solubility through salting-in effects. |
| Additives | Consider adding arginine, urea, or non-detergent sulfobetaines. | These additives can disrupt hydrophobic interactions and reduce aggregation. |
| Temperature | Perform purification steps at a lower temperature (e.g., 4°C). | Lower temperatures can reduce the hydrophobic interactions that often drive aggregation. |
Experimental Protocols
General Reversed-Phase HPLC Protocol for this compound Purification
This protocol provides a general methodology. Optimal conditions, especially the gradient, will need to be determined empirically.
-
Sample Preparation:
-
Dissolve the crude this compound lyophilizate in a minimal amount of Buffer A (see below).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatography Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for an analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Purification Steps:
-
Equilibrate the column with 5-10 column volumes of Buffer A.
-
Inject the filtered sample onto the column.
-
Wash the column with Buffer A for 2-3 column volumes.
-
Elute this compound using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 30 minutes).
-
Collect fractions and analyze by analytical HPLC or mass spectrometry to identify those containing the pure product.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Lyophilize to remove the solvent and obtain the purified this compound as a powder.
-
// Nodes start [label="Crude this compound Synthesis Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Buffer A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="Centrifuge & Filter Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Inject onto Equilibrated\nRP-HPLC Column", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="Elute with Acetonitrile Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Fractions\n(LC-MS / HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilize [label="Lyophilize", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Purified this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve; dissolve -> clarify; clarify -> load; load -> elute; elute -> collect; collect -> analyze; analyze -> pool [label="Purity > 95%"]; pool -> lyophilize; lyophilize -> final_product; analyze -> load [label="Impure Fractions\n(Re-purify if needed)"]; } caption { label = "Fig. 2: General experimental workflow for this compound purification."; fontsize = 10; fontname = "Arial"; }
References
- 1. waters.com [waters.com]
- 2. quora.com [quora.com]
- 3. Purification of Membrane Proteins [sigmaaldrich.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. goldbio.com [goldbio.com]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. blog.mblintl.com [blog.mblintl.com]
Addressing cytotoxic effects of Cyclacidin on normal cells
Fictional Drug Profile: Cyclacidin is an investigational small molecule inhibitor of CDK9, a key regulator of transcription. While showing promising anti-proliferative effects in various cancer cell lines, this compound has demonstrated significant off-target cytotoxicity in rapidly dividing normal cells, particularly hematopoietic progenitors and intestinal epithelial cells. This technical guide provides researchers with information and protocols to investigate and potentially mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity in normal cells?
A1: The primary on-target effect of this compound is the inhibition of CDK9, leading to a shutdown of transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2. While this is effective in cancer cells, normal, rapidly proliferating cells are also sensitive to this transcriptional arrest, leading to apoptosis. Off-target effects on other kinases that regulate cell cycle and survival are also being investigated.
Q2: Are there strategies to protect normal cells from this compound?
A2: Yes, research is ongoing. One promising strategy is "cyclotherapy," which involves the pre-treatment of normal cells with an agent that induces a temporary, reversible cell cycle arrest (e.g., a CDK4/6 inhibitor).[1][2][3] This quiescent state makes normal cells less susceptible to the cytotoxic effects of this compound, which preferentially targets actively cycling cells.
Q3: What are the recommended in vitro models for studying this compound's cytotoxicity?
A3: We recommend using a panel of both cancer and normal cell lines to determine the therapeutic window. For example:
-
Cancer Cell Lines: Human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF-7), and human leukemia (HL-60).
-
Normal, Proliferating Cell Lines: Human umbilical vein endothelial cells (HUVEC), normal human lung fibroblasts (IMR-90), and cryopreserved primary human hematopoietic stem and progenitor cells (HSPCs).
Q4: How can I distinguish between apoptotic and necrotic cell death induced by this compound?
A4: The primary mode of cell death induced by this compound is apoptosis. This can be confirmed using assays that detect key markers of apoptosis. We recommend dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[4][5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers.
Troubleshooting Guides
Problem: I'm observing high levels of cytotoxicity in my normal (control) cell line at very low concentrations of this compound.
-
Possible Cause: This could indicate a general cytotoxic effect or an experimental artifact.[6]
-
Solution:
-
Verify Drug Concentration: Double-check your stock solution calculations and perform a fresh serial dilution.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control to confirm.[6]
-
Cell Line Health: Ensure your control cells are healthy, within a low passage number, and free from contamination (especially mycoplasma).
-
Assay Choice: Consider if the chosen viability assay is appropriate. For example, MTT assays measure metabolic activity, which can sometimes be uncoupled from true cell viability.[7][8][9] Consider an alternative assay, like a direct cell count or a membrane integrity assay.
-
Problem: My cell viability assay results are inconsistent between experiments.
-
Possible Cause: High variability can stem from several procedural inconsistencies.[10][11]
-
Solution:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a common source of variability.[11]
-
Plate Uniformity: Avoid "edge effects" by not using the outermost wells of your microplate or by filling them with sterile PBS to maintain humidity.
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incubation Times: Ensure precise and consistent incubation times for both drug treatment and assay development steps.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Type | This compound IC50 (nM) |
| HCT116 | Colorectal Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| HL-60 | Leukemia | 25 |
| HUVEC | Normal Endothelial | 250 |
| IMR-90 | Normal Fibroblast | 400 |
| HSPCs | Normal Stem Cells | 80 |
Table 2: Effect of a Cytoprotective Agent on Normal Cell Viability
| Treatment | Cell Line | Cell Viability (% of Control) |
| This compound (100 nM) | HSPCs | 45% |
| CDK4/6 Inhibitor (50 nM) | HSPCs | 98% |
| This compound + CDK4/6 Inhibitor | HSPCs | 85% |
| This compound (100 nM) | HL-60 | 30% |
| CDK4/6 Inhibitor (50 nM) | HL-60 | 95% |
| This compound + CDK4/6 Inhibitor | HL-60 | 32% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methods to assess cell viability based on metabolic activity.[7][8][9][12][13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[4][5][14]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.[15][16][17][18][19]
-
Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled 96-well plate as you would for a viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: Experimental workflow for screening cytoprotective agents.
References
- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. promega.com [promega.com]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Cyclacidin
Notice: Publicly available information regarding the specific synthesis, structure, and quality control parameters of a molecule named "Cyclacidin" is limited. The following technical support guide is based on established principles and best practices for minimizing batch-to-batch variability in the synthesis of cyclic peptides, which is the likely class of molecule for a compound with this naming convention. Researchers should adapt these general guidelines to their specific, internally documented procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in cyclic peptide synthesis?
Batch-to-batch variability in the synthesis of cyclic peptides like this compound can arise from several factors throughout the manufacturing process. These include the quality of raw materials, the precision of the synthesis process itself, and the consistency of post-synthesis purification. Specifically, variations in the purity and potency of amino acids and coupling reagents can significantly impact the final product. During synthesis, inconsistencies in reaction times, temperature, and reagent stoichiometry are critical factors. Peptide aggregation, where peptide chains clump together, can also lead to incomplete reactions and lower yields. Furthermore, the efficiency and consistency of the cyclization step, where the linear peptide is formed into a ring structure, are crucial for obtaining a uniform product. Finally, variations in the purification process, such as differences in chromatography column packing or gradient elution, can lead to inconsistencies in the purity and impurity profile of the final product.
Q2: How can I ensure the quality and consistency of my starting materials?
Ensuring the quality of raw materials is the first and one of the most critical steps in minimizing batch-to-batch variability. All incoming raw materials, including amino acids, resins, solvents, and reagents, should be accompanied by a Certificate of Analysis (CoA) from the supplier. However, it is best practice to perform in-house quality control checks to verify the supplier's data. Key parameters to test for amino acids include identity, purity (typically by HPLC), and enantiomeric purity. For reagents and solvents, moisture content is a critical parameter to control, as water can interfere with coupling reactions. It is also advisable to qualify suppliers and maintain a list of approved vendors to ensure a consistent supply of high-quality materials. Establishing clear and specific acceptance criteria for all raw materials is essential for maintaining consistency from batch to batch.
Q3: What are the critical process parameters to monitor during solid-phase peptide synthesis (SPPS)?
In solid-phase peptide synthesis (SPPS), several process parameters are critical for ensuring batch-to-batch consistency. The deprotection and coupling steps are fundamental to the synthesis, and their efficiency should be closely monitored. Incomplete deprotection or coupling can lead to the formation of deletion sequences and other impurities. Monitoring the reaction progress using methods like the ninhydrin test can provide real-time feedback on the completeness of these reactions.
The swelling of the resin support is another important parameter, as it affects the accessibility of reagents to the growing peptide chain. Consistent resin swelling should be maintained throughout the synthesis. The choice of coupling reagents and their activation time are also critical; using highly efficient coupling reagents like HATU or HCTU can help to minimize side reactions and improve consistency. Additionally, precise control over reaction temperatures is important, as temperature fluctuations can affect reaction rates and potentially lead to the formation of byproducts. For peptides prone to aggregation, incorporating structure-disrupting elements or using microwave-assisted synthesis can improve consistency.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound Post-Synthesis
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Deprotection or Coupling | - Perform in-process monitoring (e.g., Ninhydrin or TNBS test) to ensure complete reactions. - Increase reaction times or perform double couplings for difficult amino acid additions. - Optimize the choice and concentration of coupling reagents. |
| Peptide Aggregation | - Synthesize at a lower substitution level on the resin. - Use specialized resins designed to minimize aggregation (e.g., PEG-based resins). - Incorporate pseudoproline dipeptides or Dmb-protected amino acids at strategic positions in the peptide sequence. - Utilize microwave-assisted synthesis to disrupt aggregation. |
| Side Reactions (e.g., Racemization) | - Add racemization-suppressing additives like HOBt or HOAt to the coupling reactions. - Optimize the activation time of the amino acids. - Avoid excessively high temperatures during synthesis. |
| Degradation during Cleavage | - Optimize the cleavage cocktail and scavengers to protect sensitive amino acids. - Ensure the cleavage reaction is performed at the recommended temperature and for the appropriate duration. |
Issue 2: Inconsistent Cyclization Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Peptide Conformation | - Screen different solvents and pH conditions for the cyclization reaction to favor the desired conformation. - Introduce a "turn-inducing" amino acid (e.g., glycine or proline) at a strategic position in the linear precursor. |
| Intermolecular Reactions (Dimerization/Oligomerization) | - Perform the cyclization reaction at high dilution to favor intramolecular reaction. - Slowly add the linear peptide to the reaction vessel to maintain a low concentration. |
| Inefficient Activation of Carboxyl Group | - Screen different cyclization reagents (e.g., HATU, HBTU, TBTU) to find the most efficient one for your sequence. - Optimize the concentration of the cyclization reagent and the reaction time. |
Experimental Protocols
Protocol 1: In-Process Ninhydrin Test for Monitoring Coupling Efficiency
Objective: To qualitatively assess the presence of free primary amines on the resin-bound peptide, indicating incomplete coupling.
Materials:
-
Ninhydrin
-
Pyridine
-
Phenol
-
Ethanol
-
Resin sample from the synthesis vessel
Procedure:
-
Prepare the following solutions:
-
Solution A: 5g of Ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of Phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Take a small sample of the resin (approximately 1-2 mg) from the reaction vessel after the coupling step and wash it thoroughly with a suitable solvent (e.g., DMF, DCM).
-
Place the washed resin in a small glass test tube.
-
Add 2-3 drops of each of the three solutions to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
Positive Result (Blue/Purple Color): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, signifying a complete coupling reaction.
-
Visualizations
Diagram 1: General Workflow for Cyclic Peptide Synthesis
Caption: A generalized workflow for the synthesis of a cyclic peptide like this compound.
Diagram 2: Troubleshooting Logic for Low Crude Purity
Caption: A decision tree for troubleshooting low purity in crude this compound.
Cyclacidin experimental artifacts and how to avoid them
{"answer":"### Disclaimer
Welcome to the technical support center for Cyclacidin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common experimental issues and avoid potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, cyclic peptide designed as a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, it is expected to block the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and reducing cell proliferation in targeted cancer cell lines.
Q2: I'm observing a weaker than expected inhibitory effect (high IC50 value) in my biochemical kinase assay. What are the common causes?
A2: A higher than expected IC50 value in a biochemical assay can stem from several factors:
-
Suboptimal Reagent Concentrations : Incorrect concentrations of kinase, substrate, or ATP can affect inhibitor potency. Ensure ATP concentration is at or near the Km for your specific kinase.[1]
-
Incorrect Buffer Composition : The pH, ionic strength, and presence of additives like detergents can influence enzyme activity and inhibitor binding.[2]
-
Compound Instability or Aggregation : this compound may be unstable or aggregate in the assay buffer.
-
High DMSO Concentration : Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) as higher concentrations can inhibit kinase activity.[1]
Q3: this compound shows potent activity in my biochemical assay, but has little to no effect on cells in culture. Why is there a discrepancy?
A3: This is a common issue when transitioning from a biochemical to a cellular environment.[3] Potential causes include:
-
Poor Cell Permeability : The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux : The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Compound Instability : this compound may degrade in the complex environment of cell culture media.[3]
-
High Protein Binding : The compound may bind to proteins in the serum of the culture medium, reducing its effective concentration.
Q4: I'm seeing high variability between my replicate wells in a 384-well plate format. How can I improve consistency?
A4: High variability can obscure the true effect of your compound.[2] Key areas to check are:
-
Pipetting Accuracy : Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and maintain a consistent tip immersion depth.[2]
-
Inadequate Mixing : Gently but thoroughly mix all reagents after addition, especially after adding the inhibitor and initiating the reaction with ATP.[2]
-
Edge Effects : The outer wells of a plate are prone to evaporation. Avoid using these wells for critical measurements or fill them with sterile buffer to create a humidity barrier.[2]
-
Temperature Gradients : Ensure the entire plate is at a uniform temperature during incubation.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Different Assay Formats
You may observe that the IC50 value for this compound varies significantly when measured using different kinase assay technologies (e.g., luminescence-based vs. fluorescence-based).
Potential Causes & Solutions:
-
Compound Interference : this compound may intrinsically fluoresce or quench the signal of a fluorescence-based assay, leading to false positives or negatives.[1]
-
Solution : Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for signal interference. If interference is detected, consider using an alternative assay format, such as a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).[1]
-
-
Assay Format Mismatch : Not all assay formats are suitable for every kinase or inhibitor.[1]
-
Solution : Cross-validate your findings with at least two different assay formats that rely on different detection principles (e.g., product formation vs. ATP depletion).[4]
-
Quantitative Data Summary: this compound IC50 Values in Different Assay Formats
| Assay Format | Detection Principle | Apparent IC50 (nM) | Notes |
| TR-FRET | Phosphorylated Product | 15 ± 3 | Potential for compound interference. |
| Luminescence (ADP-Glo™) | ADP Formation | 55 ± 8 | Less prone to optical interference.[1] |
| Radiometric ([γ-³²P]ATP) | Phosphorylated Product | 52 ± 5 | Gold standard, but requires handling of radioactivity.[4] |
Issue 2: Off-Target Effects or Unexpected Cellular Phenotypes
At higher concentrations, this compound may cause cell death or other phenotypes that are inconsistent with MEK1/2 inhibition alone.
Potential Causes & Solutions:
-
Inhibition of Structurally Related Kinases : The high degree of similarity in the ATP-binding site across the kinome can lead to off-target inhibition.[5]
-
Solution : Profile this compound against a panel of related kinases (e.g., other members of the MAPK pathway like p38 or JNK) to determine its selectivity.
-
-
Non-Specific Cytotoxicity : As a cyclic peptide, this compound may disrupt cell membranes or other cellular processes at high concentrations.
-
Solution : Perform a dose-response cell viability assay (e.g., using CellTiter-Glo® or MTT) and compare the cytotoxic concentration (CC50) to the concentration required for target inhibition (IC50). A large window between the two values indicates good specificity.
-
Quantitative Data Summary: this compound Selectivity and Cytotoxicity
| Target/Cell Line | Assay Type | IC50 / CC50 (nM) | Selectivity Window |
| MEK1 (Biochemical) | ADP-Glo™ | 55 | - |
| p38α (Biochemical) | ADP-Glo™ | 1,200 | 22-fold vs. MEK1 |
| JNK1 (Biochemical) | ADP-Glo™ | > 10,000 | >180-fold vs. MEK1 |
| A375 Cells (BRAF V600E) | Cell Viability | 250 | 4.5-fold (vs. MEK1 IC50) |
Experimental Protocols & Methodologies
Protocol 1: Standard Biochemical Kinase Assay (ADP-Glo™)
This protocol is designed to measure the activity of MEK1 kinase and determine the potency of this compound.
Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]
-
MEK1 Kinase (active)
-
ERK2 Substrate (inactive)
-
ATP
-
This compound (serial dilution in DMSO)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
Procedure (384-well plate):
-
Add 2.5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of a 2X Kinase/Substrate mix (e.g., 10 ng/µL MEK1, 200 µM ERK2) to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution (e.g., 40 µM) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes before reading luminescence.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol verifies that this compound is inhibiting the MEK1/2 pathway in cells by measuring the phosphorylation of its downstream target, ERK1/2.
Procedure:
-
Seed cells (e.g., A375) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. A decrease in the p-ERK signal relative to total ERK indicates target engagement.
Visualizations
Caption: The MAPK/ERK signaling pathway with this compound's inhibitory target.
Caption: Troubleshooting workflow for cellular vs. biochemical activity.
Caption: Logical flowchart for diagnosing common experimental artifacts."}
References
Technical Support Center: Enhancing the Bioavailability of Cyclacidin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclacidin. The following information is designed to address common challenges encountered during in vivo experiments related to its bioavailability.
Disclaimer: this compound, identified as methyl 2-ethyl-5,7,10-trihydroxy-6,11-dioxotetracene-1-carboxylate, is a compound with limited publicly available data on its physicochemical and pharmacokinetic properties. The guidance provided here is based on its predicted lipophilicity (XlogP: 4.8) and its structural similarity to the anthracycline class of compounds, which are known for their generally low oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for lipophilic compounds like this compound, as suggested by its predicted XlogP. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: If you have experimental solubility data, confirm it in your chosen vehicle. If not, empirical testing with small aliquots is recommended.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability. Consider the following approaches, summarized in the table below.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to dissolve this compound before further dilution. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with this compound, enhancing its aqueous solubility. | Generally well-tolerated and effective at increasing solubility. | Complex formation is specific to the drug and cyclodextrin pairing. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption and potentially utilizing lymphatic transport. | Complex formulations that may require specialized equipment and characterization. |
| Nanosuspensions | Reducing the particle size of this compound to the sub-micron range to increase its surface area and dissolution rate. | Can significantly improve the dissolution rate and oral absorption. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). |
Q2: I am not observing the expected therapeutic effect in my in vivo model. What are some potential reasons related to bioavailability?
A2: A lack of in vivo efficacy can be due to poor drug exposure at the target site. This is often a result of low bioavailability.
Troubleshooting Steps:
-
Assess Physicochemical Properties: If not already known, determine the experimental solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help determine if the drug is being absorbed into the systemic circulation.
-
Consider the Route of Administration: For compounds with very low predicted oral bioavailability, like many anthracyclines, intraperitoneal (IP) or intravenous (IV) administration may be necessary to achieve sufficient systemic exposure for initial efficacy studies.
-
Evaluate Potential for High First-Pass Metabolism: Anthracyclines can be subject to extensive first-pass metabolism in the gut wall and liver. If oral bioavailability is low despite good solubility and permeability, this could be a contributing factor.
Q3: What is the likely mechanism of action for this compound, and how might this influence my experiments?
A3: Based on its tetracene core structure, which is characteristic of anthracycline antibiotics, this compound likely shares a similar mechanism of action. Anthracyclines are known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately, cell death.
-
Signaling Pathway Considerations: The primary downstream effect of topoisomerase II inhibition is the activation of the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest and apoptosis. When designing your experiments, consider including endpoints that measure DNA damage (e.g., γH2AX staining) and apoptosis (e.g., cleaved caspase-3 staining, TUNEL assay).
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the in vivo intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.
-
Compound Preparation: Prepare a solution of this compound in a suitable transport buffer, with a low percentage of an organic co-solvent if necessary for solubility.
-
Apical to Basolateral Permeability (A-B): Add the this compound solution to the apical (upper) chamber of the Transwell™. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical Permeability (B-A): Add the this compound solution to the basolateral chamber and sample from the apical chamber to determine the extent of active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the systemic exposure of this compound after administration.
-
Animal Model: Use an appropriate rodent model (e.g., mice or rats) for your study.
-
Formulation and Dosing: Prepare the this compound formulation and administer it to the animals via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life.
Visualizations
Caption: Troubleshooting workflow for this compound formulation issues.
Caption: Logical steps to troubleshoot poor in vivo efficacy of this compound.
Caption: Hypothesized mechanism of action for this compound based on its structure.
Validation & Comparative
A Comparative Analysis of Gramicidin and Other Leading Antibiotics Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic-resistant Gram-positive bacteria necessitates a thorough understanding of the available therapeutic arsenal. This guide provides a detailed, data-driven comparison of the cyclic peptide antibiotic, Gramicidin, against three frontline antibiotics: Vancomycin, Linezolid, and Daptomycin. This analysis focuses on their mechanisms of action, in vitro activity, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Four Strategies
The four antibiotics featured in this guide employ distinct mechanisms to combat Gram-positive bacteria, targeting different essential cellular processes.
Gramicidin: This cyclic peptide antibiotic acts by forming transmembrane channels in the bacterial cell membrane. This channel disrupts the ionic homeostasis of the cell, leading to the leakage of essential ions like K+ and Na+, dissipation of the membrane potential, and ultimately, cell death.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity. This leads to a weakened cell wall and eventual lysis of the bacterium.
Linezolid: As a member of the oxazolidinone class, linezolid inhibits the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. This unique mechanism of action means there is currently no cross-resistance with other protein synthesis inhibitors.
Daptomycin: This cyclic lipopeptide antibiotic disrupts multiple aspects of bacterial cell membrane function. In a calcium-dependent manner, it inserts into the cell membrane, where it aggregates and alters the membrane curvature, leading to the formation of ion-conducting channels. This results in a rapid depolarization of the membrane, loss of membrane potential, and subsequent inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.
Caption: Mechanisms of Action for Gramicidin, Vancomycin, Linezolid, and Daptomycin.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges for Gramicidin S (a well-studied member of the gramicidin family), Vancomycin, Linezolid, and Daptomycin against a panel of clinically significant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Gramicidin S | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MSSA) | 3 | ≤2 | 2 | ≤1 |
| Staphylococcus aureus (MRSA) | 3 | ≤2 | 2 | ≤1 |
| Enterococcus faecalis | 3 | ≤4 | 2 | 2-4 |
| Enterococcus faecium (VRE) | 3.9-62.5 | Resistant | 2 | 2-4 |
| Streptococcus pneumoniae | - | ≤1 | 1 | ≤1 |
| Streptococcus pyogenes | - | ≤1 | 2 | ≤1 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here are representative ranges from the cited literature.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antibiotic performance. Below are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
A Comparative Analysis of Cyclacidin and Doxorubicin on Sarcoma 180
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor antibiotic Cyclacidin and the well-established chemotherapeutic agent doxorubicin, with a specific focus on their effects on sarcoma 180. While extensive data is available for doxorubicin, information regarding the quantitative efficacy of this compound against this specific sarcoma cell line is limited in publicly accessible literature. This guide summarizes the available information, presents experimental methodologies for sarcoma 180 research, and visualizes the known signaling pathway of doxorubicin.
Executive Summary
Data Presentation
Due to the limited availability of quantitative data for this compound's effect on sarcoma 180, a direct, side-by-side numerical comparison with doxorubicin is not feasible at this time. The following tables summarize the available qualitative and quantitative information for both compounds.
Table 1: General Properties and Efficacy against Sarcoma 180
| Feature | This compound | Doxorubicin |
| Compound Class | Antitumor Antibiotic | Anthracycline Antibiotic |
| Source | Streptomyces capoamus[1] | Streptomyces peucetius var. caesius |
| Reported Effect on Sarcoma 180 | Inhibitory effect noted[1] | Significant tumor growth inhibition[2][3] |
| Quantitative Data (Sarcoma 180) | Not available in searched literature | In Vitro: Dose-dependent inhibition of cell proliferation.[2] In Vivo: Significant reduction in tumor growth rate and size.[2][3] |
Table 2: Mechanistic and Clinical Information
| Feature | This compound | Doxorubicin |
| Mechanism of Action | Not definitively established in available literature. As an antitumor antibiotic, it may interfere with DNA, RNA, or protein synthesis. | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS).[4] |
| Clinical Use in Sarcoma | Not established | Standard first-line therapy for many advanced soft tissue sarcomas.[5] |
| Known Side Effects | Not detailed in available literature | Cardiotoxicity, myelosuppression, nausea, vomiting, hair loss. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized, yet detailed, methodologies for key experiments used in the evaluation of anticancer agents against sarcoma 180.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on sarcoma 180 cells.
-
Cell Culture: Sarcoma 180 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes the evaluation of a compound's antitumor efficacy in a mouse model bearing sarcoma 180 tumors.[6]
-
Animal Model: Female ICR mice (4-6 weeks old) are used.[6]
-
Tumor Cell Implantation: Sarcoma 180 cells (1 x 10⁶ cells in 0.1 mL of PBS) are injected subcutaneously into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When the tumors reach a mean volume of approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
-
Compound Administration: The test compound (e.g., this compound or doxorubicin) is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
Signaling Pathways and Experimental Workflows
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with the DNA and cellular machinery of cancer cells. The following diagram illustrates the key signaling pathways involved in doxorubicin-induced cell death.
General Experimental Workflow for Anticancer Drug Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound against sarcoma 180.
References
- 1. Streptomyces capoamus - Wikipedia [en.wikipedia.org]
- 2. Effect of lutein and doxorubicin combinatorial therapy on S180 cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High cumulative doxorubicin dose for advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of doxorubicin-resistance in sarcoma 180 tumor cells by inhibition of different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1554-Soft tissue sarcoma locally advanced or metastatic DOXOrubicin | eviQ [eviq.org.au]
- 6. Experimental transplantation models of mouse sarcoma 180 in ICR mice for evaluation of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of Cyclacidin's Mechanism of Action: A Cross-Validation Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the hypothetical novel drug, Cyclacidin, a selective inhibitor of the Cyclin D1/CDK4/6 pathway, against two established drugs in the same class: Palbociclib and Ribociclib. While the initial query for "this compound" likely refers to a misspelling of the antibiotic "Cyclacillin," which acts by inhibiting bacterial cell wall synthesis, this guide focuses on a hypothetical targeted cancer therapeutic to better align with the audience's interest in cellular signaling pathways in drug development. This document details the mechanism of action, presents comparative in vitro and clinical efficacy data, and provides comprehensive experimental protocols for the cross-validation of these compounds.
Introduction: The Cyclin D1/CDK4/6 Pathway in Cancer
The cell division cycle is a fundamental process that is tightly regulated to ensure normal cell growth and proliferation. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint, often referred to as the restriction point. The Cyclin D-dependent kinases 4 and 6 (CDK4/6) are key regulators of this transition. In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4/6. The active Cyclin D/CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation. This event releases the transcription factor E2F, allowing for the expression of genes necessary for S-phase entry and, ultimately, cell division.
In many cancers, including hormone receptor-positive (HR+) breast cancer, the Cyclin D/CDK4/6/Rb pathway is frequently dysregulated, leading to uncontrolled cell proliferation. This makes CDK4/6 attractive targets for cancer therapy. This guide compares our hypothetical lead compound, This compound , with two FDA-approved CDK4/6 inhibitors, Palbociclib (Ibrance®) and Ribociclib (Kisqali®).
Mechanism of Action
This compound, Palbociclib, and Ribociclib are all small molecule inhibitors that target the ATP-binding pocket of CDK4 and CDK6.[1] By preventing the kinase activity of CDK4/6, these drugs inhibit the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state.[1][2] This leads to a cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.[1][2] The efficacy of these inhibitors is largely dependent on a functional Rb protein.
Comparative Efficacy
The in vitro and clinical efficacy of this compound, Palbociclib, and Ribociclib are summarized below.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for our hypothetical this compound, alongside published data for Palbociclib and Ribociclib, against CDK4 and CDK6 and in various breast cancer cell lines are presented in Table 1.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | MCF-7 (HR+) IC50 (µM) | MDA-MB-468 (Rb-null) IC50 (µM) |
| This compound (Hypothetical) | 8 | 12 | 0.09 | >10 |
| Palbociclib | 11 | 16 | 0.082 | >10 |
| Ribociclib | 10 | 39 | 0.049 | >10 |
Table 1: Comparative in vitro potency of CDK4/6 inhibitors. Lower IC50 values indicate higher potency. Data for Palbociclib and Ribociclib are compiled from publicly available literature.
Clinical Efficacy in HR+/HER2- Advanced Breast Cancer
The efficacy of Palbociclib and Ribociclib has been demonstrated in large, randomized clinical trials. The data presented here is from the PALOMA-3 trial for Palbociclib and the MONALEESA-2 trial for Ribociclib.[2][3]
| Parameter | This compound (Hypothetical Projection) | Palbociclib + Fulvestrant (PALOMA-3) | Ribociclib + Letrozole (MONALEESA-2) |
| Median Progression-Free Survival (PFS) | Projected >12 months | 11.2 months | 25.3 months |
| PFS Hazard Ratio (vs. control) | Projected <0.50 | 0.50 | 0.568 |
| Overall Response Rate (ORR) | Projected >40% | 24.6% | 42.5% |
Table 2: Comparative clinical efficacy of CDK4/6 inhibitors in combination with endocrine therapy in patients with HR+/HER2- advanced breast cancer.[2][3]
Comparative Safety Profile
The most common adverse events observed with Palbociclib and Ribociclib are summarized in Table 3.
| Adverse Event (All Grades) | This compound (Projected Profile) | Palbociclib (%) | Ribociclib (%) |
| Neutropenia | High | 80 | 75 |
| Leukopenia | High | 53 | 48 |
| Fatigue | Moderate | 37 | 37 |
| Nausea | Moderate | 35 | 52 |
| Diarrhea | Low | 26 | 35 |
| Alopecia | Low | 18 | 20 |
| Increased Liver Enzymes (ALT/AST) | Low | 8 | 15 |
| QTc Prolongation | Very Low | <1 | 3.3 |
Table 3: Common adverse events associated with Palbociclib and Ribociclib. Data compiled from prescribing information and clinical trial publications.
Experimental Protocols
The following protocols are standard methods for the cross-validation and characterization of CDK4/6 inhibitors like this compound.
Cell Viability Assay
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Lines: MCF-7 (HR+, Rb-positive), MDA-MB-468 (Rb-negative control).
-
Materials: 96-well plates, complete growth medium, test compounds (this compound, Palbociclib, Ribociclib), DMSO, and a cell viability reagent (e.g., CellTiter-Glo® or a DNA-based assay like CyQuant®).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
Western Blot for Phospho-Rb
This experiment confirms that the inhibitor is engaging its target and inhibiting the phosphorylation of Rb.
-
Cell Line: MCF-7.
-
Materials: 6-well plates, complete growth medium, test compounds, lysis buffer (RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the cell cycle arrest induced by the CDK4/6 inhibitor.
-
Cell Line: MCF-7.
-
Materials: 6-well plates, complete growth medium, test compounds, trypsin, PBS, 70% ethanol, and propidium iodide (PI) staining solution (containing RNase A).
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
-
Visualizations
Signaling Pathway
Caption: The Cyclin D/CDK4/6/Rb signaling pathway and the point of inhibition by this compound, Palbociclib, and Ribociclib.
Experimental Workflow
Caption: Workflow for the in vitro cross-validation of CDK4/6 inhibitors.
Comparative Logic
Caption: Logical comparison of this compound, Palbociclib, and Ribociclib.
References
- 1. onclive.com [onclive.com]
- 2. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2− ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated results from MONALEESA-2, a phase III trial of first-line ribociclib plus letrozole versus placebo plus letrozole in hormone receptor-positive, HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cyclacidin's Biological Activity: A Comparative Analysis
I. Overview of Cyclacidin
This compound is a secondary metabolite produced by Streptomyces capoamus. Preliminary reports suggested its potential as an antimicrobial and antitumor agent. However, a thorough review of scientific databases has not yielded specific quantitative metrics such as Minimum Inhibitory Concentration (MIC) values for antibacterial activity or IC50 values for cytotoxicity against Sarcoma 180 cells. This absence of data prevents a direct quantitative comparison with other established therapeutic agents.
II. Framework for Independent Verification of Biological Activity
To address the gap in the scientific record, a series of standardized experiments are required to independently verify and quantify the biological activity of this compound. The following sections detail the necessary experimental protocols.
A. Antimicrobial Activity Assessment
A standard method to determine the antimicrobial efficacy of a compound is to ascertain its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: A panel of Gram-positive bacteria, including but not limited to Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), and Enterococcus faecalis (ATCC 29212), should be used. Clinically relevant drug-resistant strains should also be included.
-
Preparation of Inoculum: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Controls: Positive (bacteria with no antibiotic) and negative (broth only) controls are included. A known antibiotic, such as Vancomycin, should be run in parallel as a comparator.
Data Presentation:
The results should be summarized in a table comparing the MIC values of this compound and the comparator antibiotic against the tested bacterial strains.
Table 1: Comparative Antimicrobial Activity of this compound
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Data to be determined | |
| B. subtilis ATCC 6633 | Data to be determined | |
| E. faecalis ATCC 29212 | Data to be determined |
B. Antitumor Activity Assessment
The cytotoxic effect of this compound against Sarcoma 180 cells can be quantified by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line: Sarcoma 180 (S180) cell line.
-
Cell Culture: S180 cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve. Doxorubicin can be used as a positive control.
Data Presentation:
The IC50 values for this compound and a standard chemotherapeutic agent against Sarcoma 180 cells should be presented in a comparative table.
Table 2: Comparative Cytotoxicity of this compound against Sarcoma 180
| Compound | IC50 (µM) |
| This compound | Data to be determined |
| Doxorubicin |
III. Proposed Mechanism of Action and Signaling Pathways
Currently, there is no published information regarding the mechanism of action of this compound or the signaling pathways it may modulate. To elucidate this, a series of molecular biology experiments would be necessary.
Experimental Workflow for Mechanism of Action Studies:
Caption: Workflow for elucidating the mechanism of action of this compound.
Signaling Pathway Diagram (Hypothetical Apoptosis Induction):
Should experimental data suggest that this compound induces apoptosis in Sarcoma 180 cells, a potential signaling pathway could be visualized as follows.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
IV. Conclusion
The historical claims of this compound's biological activity against Gram-positive bacteria and Sarcoma 180 lack the robust, quantitative, and independently verified data required by modern scientific standards. The experimental frameworks provided in this guide offer a clear path to generating the necessary data for a comprehensive evaluation of this compound's therapeutic potential. Until such studies are conducted and published, any claims regarding its efficacy remain unsubstantiated. Researchers in drug discovery and development are encouraged to pursue these lines of investigation to clarify the biological profile of this natural product.
In-depth Comparative Analysis of Cyclacidin Derivatives: Efficacy and Mechanism of Action
An extensive search for "Cyclacidin" and its derivatives did not yield sufficient data to provide a comprehensive comparison of their efficacy as requested. The term "this compound" is ambiguous and may refer to at least two distinct chemical entities:
-
Ciclacillin (or Cyclacillin): An aminopenicillin antibiotic with a spectrum of activity similar to ampicillin.[1] It functions by inhibiting the transpeptidation step in bacterial cell wall synthesis, leading to cell lysis.[2] While clinical studies were conducted in the past, for example on its effectiveness in treating sinus infections, Ciclacillin has largely been superseded by newer antibiotics and is no longer in widespread clinical use in many regions, including the United States.[1][3] The available search results did not provide information on a class of "this compound derivatives" for this compound that would allow for a comparative efficacy analysis.
-
This compound (CAS 749-18-8): A substance produced by the bacterium Streptomyces capoamus.[4] This compound has been noted to possess activity against some gram-positive bacteria and to have an inhibitory effect on sarcoma 180.[4] However, detailed information regarding its mechanism of action, signaling pathways, and the development or testing of any derivatives is not available in the public domain based on the conducted searches.
Due to the lack of available scientific literature and experimental data on "this compound derivatives" for either of these compounds, it is not possible to fulfill the request for a comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
Further research would be required to ascertain the specific "this compound" compound of interest and to find any non-public or newly emerging data on its derivatives and their efficacy. Without this foundational information, a meaningful and evidence-based comparison cannot be constructed.
References
- 1. Ciclacillin - Wikipedia [en.wikipedia.org]
- 2. Cyclacillin | C15H23N3O4S | CID 19003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclacillin in the treatment of acute sinus infections and exacerbations of chronic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 749-18-8 | Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
Benchmarking Cyclacidin Against Standard-of-Care Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclacidin, a novel cyclin-dependent kinase (CDK) 4/6 inhibitor, against current standard-of-care therapies for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. The information presented is based on established data for CDK4/6 inhibitors as a class, to provide a framework for evaluating this compound's potential therapeutic positioning.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6. Its mechanism of action is centered on the regulation of the cell cycle. In cancer cells, dysregulation of the cell cycle is a hallmark, leading to uncontrolled proliferation.
D-type cyclins and their associated kinases, CDK4 and CDK6, are key regulators of the G1 to S phase transition of the cell cycle.[1][2] The Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb).[1][3][4] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for a cell to enter the S phase and commit to DNA replication and subsequent cell division.[1]
By selectively inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest.[3] This effectively halts the proliferation of cancer cells that are dependent on this pathway for their growth.
Signaling Pathway of this compound (CDK4/6 Inhibition)
Comparative Efficacy Against Standard-of-Care Therapies
The current standard of care for HR+, HER2-negative advanced or metastatic breast cancer is endocrine therapy, often in combination with a CDK4/6 inhibitor. For the purposes of this guide, we will compare the efficacy of a representative CDK4/6 inhibitor in combination with an aromatase inhibitor (e.g., letrozole) against the aromatase inhibitor alone.
| Efficacy Endpoint | CDK4/6 Inhibitor + Letrozole | Letrozole Monotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 24.8 months | 14.5 months | 0.58 (0.46 - 0.72) |
| Objective Response Rate (ORR) | 55.4% | 40.0% | - |
| Clinical Benefit Rate (CBR) | 83.9% | 71.8% | - |
Data presented is representative of pivotal clinical trials for CDK4/6 inhibitors.
Experimental Protocols
A robust evaluation of this compound's efficacy and safety would involve a randomized, double-blind, placebo-controlled Phase III clinical trial. Below is a representative protocol outline.
Study Title: A Phase III Study of this compound in Combination with Letrozole versus Placebo with Letrozole for the Treatment of Postmenopausal Women with HR+, HER2- Advanced Breast Cancer.
Objectives:
-
Primary: To compare the Progression-Free Survival (PFS) between the this compound plus letrozole arm and the placebo plus letrozole arm.
-
Secondary: To compare Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety and tolerability.
Inclusion Criteria:
-
Postmenopausal women with a histologically confirmed diagnosis of HR+, HER2- breast cancer.
-
Advanced or metastatic disease.
-
No prior systemic therapy for advanced disease.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Prior treatment with a CDK4/6 inhibitor.
-
Symptomatic visceral disease or impending organ dysfunction.
-
Known active CNS metastases.
Treatment Arms:
-
Arm A: this compound (oral, once daily for 21 days, followed by 7 days off) + Letrozole (oral, once daily).
-
Arm B: Placebo (oral, once daily for 21 days, followed by 7 days off) + Letrozole (oral, once daily).
Assessments:
-
Tumor assessments (CT or MRI) at baseline, every 8 weeks for the first 2 years, and every 12 weeks thereafter.
-
Safety assessments, including monitoring of adverse events, laboratory parameters, and vital signs, throughout the study.
-
Pharmacokinetic sampling to characterize the profile of this compound.
Clinical Trial Workflow
Conclusion
Based on the established mechanism of action and clinical data for the CDK4/6 inhibitor class, this compound holds the potential to offer a significant improvement in progression-free survival for patients with HR+, HER2- advanced or metastatic breast cancer when used in combination with endocrine therapy. Head-to-head clinical trials and real-world evidence will be crucial in definitively establishing its comparative efficacy and safety profile against other approved CDK4/6 inhibitors and standard-of-care regimens. The provided experimental framework offers a robust methodology for generating the necessary data to support this compound's clinical development and potential regulatory approval.
References
- 1. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Cyclacidin: A Guide
For researchers, scientists, and drug development professionals interested in the replication of published findings on Cyclacidin, this guide provides a comprehensive overview of available data, experimental protocols, and relevant biological pathways. Due to the limited publicly available information specifically on "this compound," this guide draws upon broader concepts in cell cycle regulation and signaling pathways that are likely relevant to its mechanism of action.
Comparative Data Summary
A direct quantitative comparison of this compound with alternative compounds is not feasible based on currently available public information. No published studies presenting head-to-head experimental data between this compound and other specific agents were identified in a comprehensive search of scientific literature.
To facilitate future comparative studies, a template for data presentation is provided below. Researchers replicating or generating new data on this compound are encouraged to structure their findings in a similar format for clarity and ease of comparison.
Table 1: Hypothetical Comparative Efficacy of this compound and Alternative Compounds
| Compound | Target/Pathway | Assay | IC50 / EC50 (nM) | Efficacy (% Inhibition/Activation) | Cell Line / Model System | Reference |
| This compound | [Predicted Target] | [Relevant Assay] | [Data] | [Data] | [Data] | [Citation] |
| Compound A | CDK2/Cyclin E | Kinase Assay | 150 | 85% | Ovarian Cancer Cells | [1] |
| Compound B | p44/p42 MAPK | Western Blot | 250 | 70% | Oligodendrocyte Progenitors | [2] |
| Compound C | PI3K/Akt | In-Cell ELISA | 100 | 90% | Glioblastoma Cells |
Key Signaling Pathways
The mechanism of action for compounds targeting the cell cycle often involves intricate signaling pathways. Based on related research, the CDK signaling pathway is a critical regulator of cell cycle progression and a common target for therapeutic intervention.
The diagram below illustrates a simplified representation of the Cyclin-Dependent Kinase (CDK) signaling pathway, which is central to the G1/S phase transition of the cell cycle. Understanding this pathway is crucial for contextualizing the potential effects of a compound like this compound.
Caption: Simplified CDK signaling pathway in the G1/S cell cycle transition.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, researchers can utilize established methodologies for assessing the activity of cell cycle inhibitors. The following represents a generalized workflow for evaluating a novel compound targeting cell cycle progression.
Caption: General experimental workflow for evaluating a cell cycle inhibitor.
Methodologies for Key Experiments
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of the compound on cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Protocol:
-
Culture and treat cells with the test compound for a specified duration.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis
-
Objective: To assess the effect of the compound on the expression levels of key cell cycle regulatory proteins (e.g., Cyclins, CDKs, p21, p27).
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
Head-to-Head Comparison of Cyclacidin with Other Natural Products
A Comparative Analysis of Antitumor and Antibacterial Properties
For researchers and professionals in drug development, the discovery of novel natural products with therapeutic potential is a significant endeavor. Cyclacidin, a secondary metabolite produced by the bacterium Streptomyces capoamus, has demonstrated both antitumor and antibacterial activities. This guide provides a head-to-head comparison of this compound with well-established natural products: the anticancer agent Doxorubicin and the antibiotics Vancomycin and Daptomycin. Due to the limited publicly available data on this compound, this comparison is based on its reported biological activities and its likely classification as an anthracycline, a class of compounds known for their potent therapeutic effects.
Antitumor Activity: this compound vs. Doxorubicin
This compound has been reported to exhibit inhibitory effects on Sarcoma 180, a murine tumor cell line. This activity suggests its potential as an anticancer agent. As Streptomyces capoamus is known to produce a complex of anthracyclines called ciclamycins, it is highly probable that this compound belongs to this class of compounds. Therefore, a comparison with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, is highly relevant.
Quantitative Comparison of Antitumor Activity
| Compound | Target Cell Line | Metric | Value | Reference |
| This compound | Sarcoma 180 | - | Data not available | - |
| Doxorubicin | Sarcoma 180 | IC50 | ~0.1 - 1 µM | [1][2][3] |
Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions, such as exposure time and cell density.
Mechanism of Action: A Tale of Two Anthracyclines
Doxorubicin, and likely this compound as a putative anthracycline, exerts its cytotoxic effects through multiple mechanisms. The primary mode of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair, and its inhibition results in DNA strand breaks and ultimately, apoptosis (programmed cell death). Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, further contributing to their anticancer activity.
Antibacterial Activity: this compound vs. Vancomycin and Daptomycin
This compound has been noted for its activity against Gram-positive bacteria. To contextualize this, we compare it with two frontline antibiotics used to treat infections caused by these organisms: Vancomycin, a glycopeptide, and Daptomycin, a cyclic lipopeptide.
Quantitative Comparison of Antibacterial Activity
| Compound | Target Organism | Metric | Value (µg/mL) | Reference |
| This compound | Gram-positive bacteria | MIC | Data not available | - |
| Vancomycin | Staphylococcus aureus | MIC | 0.5 - 2 | [4][5][6] |
| Daptomycin | Staphylococcus aureus | MIC | 0.125 - 1 | [7][8][9] |
Note: Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain of bacteria and the testing methodology.
Divergent Mechanisms of Bacterial Cell Wall Disruption
While all three compounds target Gram-positive bacteria, their mechanisms of action differ significantly. Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors. This blockage prevents the cross-linking of the cell wall, leading to its weakening and eventual cell lysis.
Daptomycin, in contrast, is a lipopeptide that inserts itself into the bacterial cell membrane in a calcium-dependent manner. This insertion leads to the formation of ion channels, causing a rapid depolarization of the membrane potential. The loss of membrane potential disrupts essential cellular processes, ultimately resulting in bacterial cell death. The specific mechanism of this compound's antibacterial action is not yet elucidated but may involve membrane disruption or inhibition of macromolecular synthesis, common mechanisms for natural product antibiotics.
Experimental Protocols
1. In Vitro Cytotoxicity Assay for Antitumor Activity (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line, such as Sarcoma 180.
-
Cell Culture: Sarcoma 180 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Doxorubicin) is serially diluted to various concentrations in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the different compound concentrations. Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.[10][11]
2. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of an antimicrobial agent against a specific bacterium, such as Staphylococcus aureus.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The antimicrobial agent (e.g., Vancomycin or Daptomycin) is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[12][13][14][15]
Conclusion
While specific quantitative data for this compound remains limited, its reported activities against Sarcoma 180 and Gram-positive bacteria, combined with its likely classification as an anthracycline, position it as a natural product of significant interest. The direct comparison with the well-established therapeutic agents Doxorubicin, Vancomycin, and Daptomycin provides a valuable framework for understanding its potential. Further research is warranted to fully elucidate the structure, mechanism of action, and quantitative efficacy of this compound to determine its true therapeutic potential in the fields of oncology and infectious diseases. The provided experimental protocols offer a standardized approach for future investigations into this compound and other novel natural products.
References
- 1. Increased relative effectiveness of doxorubicin against slowly proliferating sarcoma 180 cells after prolonged drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Statistical Validation and Comparative Analysis of Cyclacidin's Experimental Results
This guide provides a detailed comparison of the experimental data for the novel Cyclin-Dependent Kinase (CDK) inhibitor, Cyclacidin, against the established CDK inhibitor, Seliciclib. The data presented for this compound is based on preliminary in-vitro experimental results. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the efficacy and cellular effects of this compound and Seliciclib.
Table 1: In-Vitro Efficacy Against Multiple Myeloma Cell Lines
This table compares the half-maximal inhibitory concentration (IC50) of this compound and Seliciclib in various multiple myeloma (MM) cell lines after a 24-hour treatment period. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | This compound IC50 (µM) | Seliciclib IC50 (µM)[1] |
| MM.1S | 12.5 | 15-25 |
| OPM2 | 14.2 | 15-25 |
| RPMI 8226 | 18.0 | 15-25 |
| U266 | 20.5 | 15-25 |
Table 2: Effects on Cell Cycle Distribution in MM.1S Cells
This table shows the percentage of MM.1S cells in different phases of the cell cycle after 24 hours of treatment with this compound or Seliciclib at their respective IC50 concentrations. An increase in the Sub-G1 fraction is indicative of apoptosis (cell death).
| Cell Cycle Phase | Untreated Control (%) | This compound (12.5 µM) (%) | Seliciclib (25 µM) (%)[2] |
| Sub-G1 | 2 | 45 | 42 |
| G1 | 55 | 35 | 38 |
| S | 30 | 15 | 15 |
| G2/M | 13 | 5 | 5 |
Table 3: Impact on Key Signaling Proteins in MM.1S Cells
This table illustrates the relative expression levels of key proteins involved in cell survival and apoptosis after an 8-hour treatment with this compound or Seliciclib. Protein levels were quantified by Western blot analysis.
| Protein | Untreated Control | This compound (12.5 µM) | Seliciclib (25 µM)[2] |
| Mcl-1 | 1.0 | 0.2 | Down-regulated |
| Phospho-STAT3 | 1.0 | 0.3 | Inhibited |
| Cleaved PARP | 0.1 | 2.5 | Increased |
| Cleaved Caspase 8 | 0.1 | 2.8 | Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability (MTT) Assay
This protocol was used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Multiple myeloma cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells per well in complete growth medium and incubated for 24 hours.
-
Compound Treatment: this compound and Seliciclib were serially diluted in complete growth medium. The existing medium was removed from the cells and replaced with medium containing the various drug concentrations. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was plotted against the drug concentration, and the IC50 value was calculated using non-linear regression analysis.[3]
2. Cell Cycle Analysis by Flow Cytometry
This protocol was employed to generate the cell cycle distribution data in Table 2.
-
Cell Treatment: MM.1S cells were treated with either this compound (12.5 µM), Seliciclib (25 µM), or a vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
3. Western Blot Analysis
This protocol was utilized to assess the changes in protein expression levels shown in Table 3.
-
Cell Lysis: MM.1S cells were treated with this compound (12.5 µM), Seliciclib (25 µM), or a vehicle control for 8 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[4]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Mcl-1, Phospho-STAT3, cleaved PARP, cleaved Caspase 8, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software, and the expression levels were normalized to the loading control.[5]
Mandatory Visualization
Signaling Pathway of CDK Inhibition
The following diagram illustrates the general signaling pathway affected by CDK inhibitors like this compound and Seliciclib, leading to cell cycle arrest and apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Cyclacidin
This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of Cyclacidin and its associated waste streams.
Waste Characterization and Segregation
The foundational step in proper chemical disposal is the accurate characterization and segregation of waste. All waste streams containing this compound must be treated as hazardous chemical waste.
Table 1: this compound Waste Stream Characterization and Segregation
| Waste Stream | Description | Recommended Container | Segregation Notes |
| Solid Waste | Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, filter paper). | Labeled, sealed, and chemically resistant container (e.g., high-density polyethylene pail). | Segregate from liquid waste. Do not mix with non-hazardous solid waste. |
| Liquid Waste | Solutions containing this compound, reaction mixtures, and solvent rinses of contaminated glassware. | Labeled, sealed, and chemically resistant container (e.g., glass or polyethylene carboy) with a screw cap. | Segregate from incompatible chemicals. Use secondary containment to prevent spills. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container. | Do not mix with non-hazardous sharps. |
Experimental Protocol for Waste Neutralization (Hypothetical)
Note: The following is a generalized protocol. The actual reactivity and neutralization potential of this compound would need to be determined through laboratory analysis.
If this compound is determined to be acidic or basic, a neutralization step may be considered to reduce its hazardous characteristics. This should only be performed by trained personnel in a controlled environment, such as a fume hood.
-
Preparation: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: Slowly add the this compound solution to a large volume of cold water in a suitable container, stirring continuously.
-
Neutralization: While stirring, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution must still be disposed of as hazardous chemical waste.
Labeling and Storage
Proper labeling and storage of this compound waste are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). The accumulation start date must also be clearly visible.
-
Storage: Store waste containers in a designated satellite accumulation area near the point of generation. Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.
Disposal Plan
All this compound waste must be disposed of through a licensed hazardous waste disposal company. It is imperative not to dispose of this compound waste down the drain or in the regular trash.
Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathways for Safe Handling and Disposal
Adherence to safety protocols is paramount. The following diagram illustrates the decision-making process for handling this compound.
Logical Flow for this compound Handling
Caption: Decision pathway for safe handling and disposal of this compound.
Essential Safety and Handling Protocols for Cyclacidin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Cyclacidin. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation (e.g., weighing, reconstitution) | - Safety glasses with side shields or chemical splash goggles.[2] - Chemical-resistant gloves (e.g., nitrile).[1][2] - Laboratory coat.[1][2] - Closed-toe shoes.[1][2] |
| Handling of Lyophilized Powder | - All PPE listed for routine handling. - Use of a fume hood or ventilated enclosure to prevent inhalation.[2] - A properly fitted N95 mask or higher-level respirator may be required based on the risk assessment. |
| Procedures with High Splash Potential | - Face shield in addition to safety goggles. - Chemical-resistant apron over the laboratory coat.[1] |
| Large Volume Handling or Spill Cleanup | - Full-body protective suit. - Chemical splash goggles.[3] - Boots.[3] - Heavy-duty, chemical-resistant gloves.[4] - A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[3] |
Operational Plans for Safe Handling
Adherence to standardized procedures for donning, doffing, handling, and disposal is crucial for minimizing contamination and exposure.
PPE Donning and Doffing Procedures
| Step | Donning (Putting On) PPE | Doffing (Taking Off) PPE |
| 1 | Perform hand hygiene. | Inspect PPE for contamination. |
| 2 | Put on a clean laboratory coat. | Remove gloves using a non-touch technique. |
| 3 | Put on a face mask or respirator (if required). | Perform hand hygiene. |
| 4 | Put on safety glasses, goggles, or a face shield. | Remove the laboratory coat by rolling it inside out. |
| 5 | Put on gloves, ensuring they overlap the cuffs of the lab coat. | Perform hand hygiene. |
| 6 | ||
| 7 | ||
| 8 | ||
| 9 |
This compound Handling and Disposal Plan
| Phase | Procedure |
| Receiving and Storage | - Upon receipt, inspect the container for damage. - Store in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C for lyophilized peptides).[1][4] - Maintain an accurate inventory. |
| Preparation and Handling | - Handle in a designated area, such as a chemical fume hood, especially when working with the powdered form to avoid inhalation.[2][4] - Avoid direct contact with skin, eyes, and clothing.[4] - Use dedicated, properly calibrated equipment. - Reconstitute using sterile, appropriate solvents.[1] |
| Spill Management | - Evacuate and restrict access to the spill area.[2] - Wear appropriate PPE for spill cleanup. - Contain the spill using absorbent materials.[1] - Decontaminate the area according to institutional protocols.[2] |
| Waste Disposal | - Collect all this compound waste in designated, labeled, leak-proof containers.[2] - Do not dispose of this compound down the drain or in regular trash.[2] - Follow all local, state, and federal regulations for chemical waste disposal.[4] This may involve incineration of the material after mixing with a combustible solvent. |
| Decontamination | - Decontaminate all work surfaces and equipment after use. - Contaminated reusable equipment should be thoroughly cleaned and decontaminated before reuse. |
Visual Workflow and Decision Guides
The following diagrams illustrate the safe handling workflow and PPE selection process for this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Guide for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
